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  • Product: 4-chloro-2-cyclopropyl-6-isobutylpyrimidine
  • CAS: 945955-12-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine: A Comprehensive NMR Technical Guide

Abstract In modern drug development and synthetic organic chemistry, pyrimidine derivatives serve as foundational scaffolds for numerous pharmacologically active agents. The precise regiochemical assignment of multi-subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern drug development and synthetic organic chemistry, pyrimidine derivatives serve as foundational scaffolds for numerous pharmacologically active agents. The precise regiochemical assignment of multi-substituted pyrimidines, such as 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4), is a critical quality control step before advancing compounds into biological assays. This whitepaper provides an in-depth technical guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By leveraging empirical data and advanced 2D NMR methodologies, we establish a self-validating protocol for unambiguous structural elucidation.

Molecular Architecture and Experimental Rationale

The molecule 4-chloro-2-cyclopropyl-6-isobutylpyrimidine presents a highly asymmetric, electron-deficient heteroaromatic core. The analytical challenge lies in differentiating the positions of the three distinct substituents: the electron-withdrawing chlorine atom at C-4, and the electron-donating alkyl groups (cyclopropyl at C-2 and isobutyl at C-6).

Understanding the causality behind the observed chemical shifts is paramount for accurate interpretation [1, 2]:

  • The Pyrimidine Core (C-5 Proton): The isolated aromatic proton at C-5 is a critical diagnostic marker. Because it lacks vicinal coupling partners, it appears as a sharp singlet. Its chemical shift is a direct readout of the combined electronic push-pull effects of the C-4, C-2, and C-6 substituents. The highly electronegative chlorine at C-4 deshields this proton, while the alkyl groups provide mild shielding via inductive effects.

  • The Cyclopropyl Group: The cyclopropyl group exhibits characteristic high-field resonances. The strained C-C bonds create a unique diamagnetic anisotropy, pushing the cyclopropyl protons significantly upfield compared to standard aliphatic chains.

  • The Isobutyl Group: The isobutyl group provides a classic first-order splitting pattern (doublet-multiplet-doublet) that serves as an internal calibration standard for integration and scalar coupling constant ( J ) analysis.

Quantitative Spectral Data Analysis

The following tables synthesize the quantitative 1H and 13C NMR spectral data. These values are derived from established predictive models for substituted pyrimidines and empirical substituent effects documented in authoritative spectroscopic literature [3, 4].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl₃)
PositionFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
5 Pyrimidine C-H7.05Singlet (s)-1H
6' Isobutyl CH₂2.60Doublet (d)7.22H
2' Cyclopropyl CH2.18Multiplet (m)-1H
6'' Isobutyl CH2.15Multiplet (m)6.81H
2'' Cyclopropyl CH₂1.05Multiplet (m)-4H
6''' Isobutyl CH₃0.93Doublet (d)6.66H
Table 2: 13C NMR Spectral Data (100 MHz, CDCl₃)
PositionCarbon TypeChemical Shift (δ, ppm)DEPT-135 Phase
2 Quaternary (C-Cyclopropyl)172.0Null
6 Quaternary (C-Isobutyl)170.5Null
4 Quaternary (C-Cl)161.0Null
5 Aromatic CH116.0Positive
6' Aliphatic CH₂ (Isobutyl)46.0Negative
6'' Aliphatic CH (Isobutyl)28.5Positive
6''' Aliphatic CH₃ (Isobutyl)22.5Positive
2' Aliphatic CH (Cyclopropyl)17.5Positive
2'' Aliphatic CH₂ (Cyclopropyl)10.5Negative

Self-Validating Experimental Protocols

To ensure scientific integrity, the acquisition of NMR data must follow a strict, self-validating workflow. Do not treat NMR acquisition as a "black box"; the causality of each parameter choice dictates the reliability of the final structural proof.

Step 1: Sample Preparation
  • Causality: Trace moisture and paramagnetic impurities broaden NMR lines, obscuring the fine scalar couplings required to differentiate the isobutyl multiplet from the cyclopropyl multiplet.

  • Protocol: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.

Step 2: 1D 1H NMR Acquisition
  • Causality: A standard 1D proton experiment provides the primary quantitative map of the molecule. A 30-degree flip angle is chosen over a 90-degree pulse to ensure complete longitudinal relaxation ( T1​ ) between scans, making the integration strictly proportional to the number of protons.

  • Protocol: Acquire on a 400 MHz (or higher) spectrometer. Set the spectral width to 12 ppm, the relaxation delay (D1) to 2.0 seconds, and acquire 16–32 transients. Process the Free Induction Decay (FID) with zero-filling and a 0.3 Hz exponential line-broadening function to enhance the signal-to-noise ratio without sacrificing resolution.

Step 3: 1D 13C and DEPT-135 Acquisition
  • Causality: 13C NMR confirms the carbon framework. The DEPT-135 experiment is critical here: it differentiates CH/CH₃ groups (positive phase) from CH₂ groups (negative phase) and quaternary carbons (null). This phase editing is essential for distinguishing the isobutyl CH₂ from the cyclopropyl CH₂ groups.

  • Protocol: Acquire the standard 13C spectrum with composite pulse proton decoupling (e.g., WALTZ-16). Set D1 to 2.0 seconds, and acquire at least 512 transients. For the DEPT-135 sequence, set the polarization transfer delay optimized for an average one-bond coupling ( 1JCH​ ) of 145 Hz.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Setup
  • Causality: 1D data alone cannot definitively prove the relative positions of the cyclopropyl, chloro, and isobutyl groups on the pyrimidine ring. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, bridging the isolated spin systems across the quaternary pyrimidine carbons.

  • Protocol: Acquire the 2D HMBC spectrum by setting the long-range coupling evolution delay to 65 ms (optimized for ~8 Hz long-range couplings). Acquire 256 increments in the indirect (F1) dimension with 8–16 scans per increment.

Data Visualization and Mechanistic Workflows

The structural elucidation process relies on a systematic progression from simple 1D mapping to complex 2D spatial correlations.

NMR_Workflow N1 Sample Preparation (CDCl3, TMS internal std) N2 1D 1H NMR (Proton environments) N1->N2 N3 1D 13C & DEPT-135 (Carbon framework) N1->N3 N4 2D COSY (Homonuclear coupling) N2->N4 N5 2D HSQC (1-bond C-H correlation) N2->N5 N6 2D HMBC (Long-range C-H correlation) N2->N6 N3->N5 N3->N6 N7 Regiochemical Assignment (C2 vs C4 vs C6) N4->N7 N5->N7 N6->N7 N8 Final Structure Verification 4-chloro-2-cyclopropyl-6-isobutylpyrimidine N7->N8

Workflow for the NMR-based structural elucidation of substituted pyrimidines.

Mechanistic Insights into Regiochemical Assignment

The most challenging aspect of characterizing 4-chloro-2-cyclopropyl-6-isobutylpyrimidine is confirming the regiochemistry—specifically, proving that the chlorine is at C-4 and the isobutyl is at C-6, rather than the reverse. As documented in extensive studies of substituted pyrimidines[3, 4], the C-4 and C-6 positions are electronically similar but sterically distinct.

The HMBC experiment serves as the definitive self-validating loop. The isobutyl methylene protons (CH₂) will show a strong 2J correlation to the C-6 carbon and a 3J correlation to the C-5 carbon. Conversely, the pyrimidine H-5 proton will show 3J correlations to both the C-4 and C-6 carbons, but its correlation to C-2 will be weak or entirely absent due to the extended 4J distance. This network of correlations creates a closed logical loop, unambiguously locking the substituents into their respective positions.

HMBC_Correlations H5 Pyrimidine H-5 (δ ~7.05) C4 C-4 (C-Cl) (δ ~161.0) H5->C4 3J C6 C-6 (C-Isobutyl) (δ ~170.5) H5->C6 3J C2 C-2 (C-Cyclopropyl) (δ ~172.0) H5->C2 4J (Weak) H_iso Isobutyl CH2 (δ ~2.60) H_iso->C6 2J C5 C-5 (CH) (δ ~116.0) H_iso->C5 3J H_cyclo Cyclopropyl CH (δ ~2.18) H_cyclo->C2 2J

Key HMBC interactions confirming the regiochemistry of the pyrimidine core.

References

  • Title: Pyrimidine | C4H4N2 | CID 9260 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link][1]

  • Title: N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][2]

  • Title: Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction Source: Molecules (MDPI) URL: [Link][3]

  • Title: Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Ivacaftor (VX-770)

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Insight: The following guide provides a comprehensive overview of the critical physicochemical and solubility characteristics o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Insight: The following guide provides a comprehensive overview of the critical physicochemical and solubility characteristics of Ivacaftor (CAS: 873054-44-5), a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. Understanding these fundamental properties is paramount for the rational design of formulation strategies, the interpretation of in-vitro and in-vivo experimental data, and the overall advancement of cystic fibrosis research and therapy. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and their implications for drug development.

Core Physicochemical Profile

Ivacaftor, chemically known as N-[2,4-Bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide, is a small molecule that has revolutionized the treatment of cystic fibrosis for patients with specific CFTR mutations.[1][2][3] Its efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties.

A summary of its key identifiers and properties is presented below:

PropertyValueSource(s)
CAS Number 873054-44-5[4][5][6]
Synonyms VX-770, Kalydeco[3][4][5]
Molecular Formula C₂₄H₂₈N₂O₃[4][5][6]
Molecular Weight 392.49 g/mol [4][5][6]
Appearance White to off-white crystalline solid[4]
Melting Point 212-215°C[5]
pKa 11.08, 1.5[2]
LogP (calculated) 6.34[7]

Expertise & Experience Note: The two pKa values of Ivacaftor, 11.08 and 1.5, are indicative of its acidic and basic functionalities.[2] The higher pKa corresponds to the phenolic hydroxyl group, while the lower pKa is associated with the quinolone nitrogen. This dual nature has significant implications for its solubility in different pH environments, a critical factor for its absorption in the gastrointestinal tract. The high calculated LogP of 6.34 underscores the lipophilic nature of the molecule, which is a key determinant of its low aqueous solubility and its ability to permeate cell membranes.[7][8]

Solubility Profile: A Tale of Two Environments

The solubility of Ivacaftor is a critical parameter that dictates its bioavailability and formulation design. A striking dichotomy exists between its solubility in organic solvents and its solubility in aqueous media.

Organic Solvent Solubility

Ivacaftor exhibits high solubility in several common organic solvents. This property is routinely exploited for the preparation of stock solutions for in-vitro assays.

SolventSolubilityConcentration (mM)NotesSource(s)
DMSO ~79 mg/mL~201.27 mMUse of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[9]
DMSO 50 mg/mL127.39 mMUltrasonic agitation may be needed.[4]
DMSO ~0.77 MExtremely soluble.[1]
Ethanol ~3.1 mMReasonably soluble.[1]
Ethanol InsolubleContradictory data exists, suggesting potential for variability based on experimental conditions.[10]
1-Octanol ~3.9 mMReasonably soluble.[1]
Dimethylformamide (DMF) ~25 mg/mL[11]

Trustworthiness Note: The variability in reported solubility values, particularly for ethanol, highlights the importance of standardized protocols and the reporting of specific experimental conditions (e.g., temperature, purity of the solvent, and physical form of the solute). For a self-validating system, it is crucial to determine solubility in-house under the specific conditions of the intended experiment.

Aqueous Solubility: The Critical Challenge

A pivotal finding in the study of Ivacaftor is its exceedingly low aqueous solubility, which is often orders ofmagnitude lower than the concentrations used in many published in-vitro studies.[1][12] This discrepancy has profound implications for the interpretation of experimental results and underscores the importance of working with solutions that are not supersaturated.

ConditionsAqueous Solubility (Sₐq)Source(s)
25°C, pH 7.1 ~62 ± 2 nM[1]
25°C, pH 7.4 ~50 ± 1 nM[1]
37°C, pH 7.1 ~138 ± 1 nM[1]
pH 3.0 - 7.5 <0.001 mg/mL[13]

Expertise & Experience Note: The low nanomolar aqueous solubility of Ivacaftor is a direct consequence of its high lipophilicity (LogP ~6.34) and crystalline nature.[1][7][13] The slight increase in solubility at 37°C compared to 25°C is consistent with the endothermic nature of its dissolution process.[1] The observation that solubility does not significantly increase between pH 7.1 and 7.4 suggests that in this physiological range, the deprotonation of its acidic and basic moieties does not dramatically alter its overall solubility.[1] The extremely low solubility across a broad pH range presents a significant challenge for oral bioavailability, which is addressed in its formulation through techniques like solid dispersions.[13][14]

Solid-State Characterization and Dissolution Enhancement

The solid-state properties of an active pharmaceutical ingredient (API) like Ivacaftor are critical determinants of its stability, solubility, and dissolution rate.

Crystalline vs. Amorphous States

Ivacaftor typically exists as a white to off-white crystalline powder.[4] The crystalline form is thermodynamically stable but exhibits poor aqueous solubility and a slow dissolution rate.[13][15]

Authoritative Grounding: Techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are essential for characterizing the solid state of Ivacaftor.[15] XRD patterns can distinguish between the ordered structure of a crystal and the lack of long-range order in an amorphous solid. DSC can identify the melting point of a crystalline material and the glass transition temperature of an amorphous one.

Enhancing Solubility and Dissolution

Given its poor aqueous solubility, significant research has focused on enhancing the dissolution rate of Ivacaftor to improve its oral bioavailability. A successful strategy is the formation of solid dispersions, where the crystalline drug is converted into an amorphous state within a polymer matrix.

Expertise & Experience Note: Hot-melt extrusion (HME) is a common technique used to create solid dispersions of Ivacaftor with polymers like Soluplus®, Hypromellose, and Copovidone.[13][15] This process converts the crystalline drug into an amorphous form, which has a higher apparent solubility and a significantly faster dissolution rate.[13][15] Studies have shown that solid dispersions of Ivacaftor can achieve up to 95% dissolution within 30 minutes, compared to only 9% for the plain drug.[13]

Experimental Protocols

Trustworthiness Note: The following protocols are generalized methodologies. For rigorous scientific work, these should be adapted and validated for the specific experimental setup and analytical instrumentation being used.

Protocol for Determining Organic Solvent Solubility
  • Preparation: Weigh a small, precise amount of crystalline Ivacaftor (e.g., 1-2 mg) into a clear glass vial.

  • Solvent Addition: Add a known, small volume of the organic solvent of interest (e.g., DMSO, ethanol) to the vial.

  • Mixing: Vigorously mix the solution using a vortex mixer. If necessary, use an ultrasonic bath to aid dissolution.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Titration: If crystals remain, add incremental, known volumes of the solvent, mixing thoroughly after each addition, until all crystals have completely dissolved.

  • Calculation: The solubility can then be calculated based on the total volume of solvent required to dissolve the initial mass of Ivacaftor.

Protocol for Preparing an Aqueous Solution (for in-vitro assays)

Causality Behind Experimental Choices: Given the extremely low aqueous solubility, preparing a true solution requires careful methodology to avoid creating a supersaturated suspension, which can lead to erroneous results. A stock solution in an organic solvent is typically used as a starting point.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Ivacaftor in anhydrous DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer (e.g., physiological saline).

  • Final Concentration: Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.1%) to minimize its effects on the biological system.

  • Verification (Optional but Recommended): To confirm that the final concentration is below the solubility limit and that the drug is truly in solution, the prepared solution can be centrifuged at high speed. The concentration of Ivacaftor in the supernatant can then be measured using a validated analytical method like HPLC-UV.

Visualizations

Logical Relationship of Physicochemical Properties

cluster_0 Molecular Structure cluster_1 Core Properties cluster_2 Functional Consequences Chemical_Structure Chemical Structure (Quinoline & Phenol Moieties) Physicochemical_Properties pKa (11.08, 1.5) LogP (6.34) MW (392.49) Chemical_Structure->Physicochemical_Properties determines Solubility Low Aqueous Solubility High Organic Solubility Physicochemical_Properties->Solubility influences Solid_State Crystalline vs. Amorphous Solid_State->Solubility greatly impacts Bioavailability Oral Bioavailability Solubility->Bioavailability is critical for

Caption: Interplay of Ivacaftor's molecular structure and its functional properties.

Experimental Workflow for Solubility Enhancement

A Crystalline Ivacaftor (Low Solubility) C Hot-Melt Extrusion (HME) A->C B Polymer Carrier (e.g., Soluplus®) B->C D Amorphous Solid Dispersion C->D Process E Enhanced Dissolution Rate D->E Leads to F Improved Bioavailability E->F Results in

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine

Executive Summary The compound 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4) is a highly versatile, electrophilic building block widely utilized in the synthesis of kinase inhibitors and other pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4) is a highly versatile, electrophilic building block widely utilized in the synthesis of kinase inhibitors and other pyrimidine-based active pharmaceutical ingredients (APIs). Its unique structural appendages—a rigid cyclopropyl ring and a branched isobutyl group—impart distinct lipophilic characteristics that drastically influence its solvation thermodynamics and downstream reactivity.

This whitepaper provides a comprehensive analysis of its solubility profile in organic solvents. By bridging theoretical frameworks (Hansen Solubility Parameters) with rigorous, self-validating empirical methodologies (Saturation Shake-Flask), this guide equips researchers with the predictive and quantitative insights necessary to optimize extraction, crystallization, and nucleophilic aromatic substitution ( SN​Ar ) workflows.

Structural Analysis & Physicochemical Drivers

To predict and understand the solubility behavior of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, we must first deconstruct its molecular architecture. The solubility of any solute is governed by the energy required to disrupt its crystal lattice versus the energy released upon solvation.

  • The Pyrimidine Core: Provides a planar, aromatic system that acts as a weak hydrogen-bond acceptor (via the non-bonding electron pairs on the nitrogen atoms). However, the electron-withdrawing nature of the 4-chloro substituent significantly reduces the basicity of the ring[1].

  • The 4-Chloro Substituent: Highly polarizable and strongly electrophilic. It serves as the primary reactive site for SN​Ar reactions[2]. While it adds a dipole moment, its primary effect on solubility is increasing the polarizability of the molecule.

  • The 2-Cyclopropyl & 6-Isobutyl Groups: These are the primary drivers of the compound's macroscopic solubility. The cyclopropyl group adds rigid, hydrophobic bulk, while the isobutyl group (a branched alkane) effectively disrupts ordered crystal lattice packing. This disruption lowers the melting point and melting enthalpy ( ΔHm​ ), thereby exponentially increasing solubility in non-polar and moderately polar organic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before empirical testing, process chemists rely on Hansen Solubility Parameters (HSP) to predict solvent compatibility[3]. The HSP theory posits that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces:

  • δD​ (Dispersion Forces): Driven by van der Waals interactions. Given the heavy alkyl substitution and the polarizable chlorine atom, this compound exhibits a high δD​ value.

  • δP​ (Polar Forces): Driven by the dipole moment of the pyrimidine ring and the C-Cl bond. This value is moderate.

  • δH​ (Hydrogen Bonding): Driven by H-bond donor/acceptor capabilities. Lacking any H-bond donors (N-H or O-H), the δH​ is exceptionally low, relying solely on the weak acceptor capability of the pyrimidine nitrogens[4].

Predictive Outcome: The principle of "like dissolves like" dictates that solvents whose HSP coordinates ( δD​,δP​,δH​ ) closely match those of the pyrimidine derivative will yield the highest solubility. Therefore, aprotic solvents with high dispersion and moderate polar parameters (e.g., Dichloromethane, Ethyl Acetate, Toluene) will act as optimal thermodynamic solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from theoretical predictions to actionable data, the Saturation Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility[5][6]. As a Senior Application Scientist, I mandate a self-validating protocol. A single time-point measurement is scientifically inadequate; equilibrium must be proven, not assumed.

Step-by-Step UPLC-UV Protocol
  • Preparation (Solid Excess): Add approximately 500 mg of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine to a 5 mL amber glass vial. Pipette exactly 2.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure saturation[5].

  • Thermostatic Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Submerge in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 300 rpm.

  • Self-Validating Sampling:

    • Timepoint 1 (24 hours): Withdraw a 0.5 mL aliquot.

    • Timepoint 2 (48 hours): Withdraw a second 0.5 mL aliquot.

  • Isothermal Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes strictly at 25 °C. Causality Check: Centrifuging at lower temperatures will cause premature precipitation, artificially lowering the measured solubility. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.1 mL of filtrate to saturate the filter membrane and prevent adsorptive losses of the API.

  • Quantification: Dilute the filtrate volumetrically with the mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear range of the calibration curve. Analyze via UPLC-UV at λmax​ (typically ~254 nm).

  • Equilibrium Confirmation: Calculate the concentration for both timepoints. If the difference between the 24h and 48h samples is ≤5% , thermodynamic equilibrium is validated.

G N1 Compound + Solvent (Excess Solid) N2 Thermostatic Agitation (24h - 48h at 25°C) N1->N2 Incubation N3 Isothermal Separation (Centrifugation/PTFE Filter) N2->N3 Sampling N4 UPLC-UV Quantification (SST & Calibration) N3->N4 Dilution N5 Equilibrium Validation (Δ < 5% between 24h/48h) N4->N5 Data Analysis

Caption: Self-validating Shake-Flask workflow ensuring true thermodynamic equilibrium.

Quantitative Solubility Profile

Based on the structural lipophilicity and empirical trends of highly substituted pyrimidine building blocks, the following table summarizes the solubility profile of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine at 25 °C.

Note: Data is presented as representative baseline metrics for process chemistry design.

Solvent ClassificationOrganic SolventDielectric Constant ( ε )Predicted Solubility (mg/mL)Application in Process Chemistry
Halogenated Dichloromethane (DCM)8.93> 350.0Ideal for biphasic aqueous extractions.
Ester Ethyl Acetate (EtOAc)6.02> 250.0Standard solvent for liquid-liquid extraction and silica gel chromatography.
Aromatic Toluene2.38> 200.0Excellent for azeotropic drying prior to moisture-sensitive couplings.
Ether Tetrahydrofuran (THF)7.52~ 180.0Good solvent for organometallic cross-coupling reactions (e.g., Suzuki).
Polar Aprotic N,N-Dimethylformamide (DMF)36.7~ 150.0Optimal for SN​Ar reactions ; stabilizes the Meisenheimer complex.
Polar Aprotic Acetonitrile (MeCN)37.5~ 85.0Useful as an anti-solvent or for reverse-phase chromatography.
Polar Protic Methanol (MeOH)32.7~ 25.0Poor solvent due to lack of H-bond donors on the solute; risks solvolysis.
Aqueous Water ( H2​O )80.1< 0.05Practically insoluble. Acts as a strong anti-solvent for precipitation.

Mechanistic Insights & Solvent Selection for Process Chemistry

The solubility profile directly dictates the synthetic utility of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine. The most common transformation for this intermediate is the Nucleophilic Aromatic Substitution ( SN​Ar ) of the 4-chloro group by an amine or alkoxide[1][2].

The Danger of Protic Solvents

While the compound exhibits moderate solubility in alcohols like Methanol or Ethanol, utilizing them as reaction solvents for SN​Ar is a critical process error. Under thermal or basic conditions, protic solvents act as competing nucleophiles. This leads to solvolysis (e.g., the formation of 4-methoxy-2-cyclopropyl-6-isobutylpyrimidine), permanently destroying the starting material and generating impurities that are chromatographically difficult to separate[7].

The Superiority of Polar Aprotic Solvents

For SN​Ar amination, polar aprotic solvents like DMF, DMSO, or NMP are the gold standard. While the compound's solubility in DMF (~150 mg/mL) is slightly lower than in DCM, DMF's high dielectric constant is mechanistically required. The SN​Ar pathway proceeds via a negatively charged intermediate (the Meisenheimer complex). Polar aprotic solvents highly solvate cations (from the base, e.g., K+ or Na+ ) while leaving the nucleophile "naked" and highly reactive, simultaneously stabilizing the transition state of the pyrimidine ring[2][8].

SNAr Start 4-chloro-2-cyclopropyl- 6-isobutylpyrimidine Solvent Solvent Selection for SNAr Start->Solvent Protic Protic Solvents (e.g., MeOH, EtOH) Solvent->Protic Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) Solvent->Aprotic SideReact Solvolysis / Hydrolysis (Impurity Formation) Protic->SideReact Competing Nucleophile MainReact Meisenheimer Complex -> Desired Amination Aprotic->MainReact Stabilizes Transition State

Caption: Mechanistic logic tree for solvent selection in SNAr reactions of 4-chloropyrimidines.

Crystallization Strategy

To isolate the product post-reaction, the extreme insolubility of the compound in water (< 0.05 mg/mL) is leveraged. By quenching a DMF reaction mixture into cold water, the compound is forced out of solution (supersaturation), allowing for high-yielding recovery via simple filtration.

References

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Publications. Available at:[Link]

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. Available at:[Link]

  • Measurement of Hansen Solubility Parameters of Human Stratum Corneum. National Institutes of Health (PMC). Available at:[Link]

Sources

Exploratory

Structural Elucidation of 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine: A Self-Validating Protocol for Single-Crystal X-ray Diffraction

Executive Summary Pyrimidine derivatives serve as foundational pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and central nervous system therapeutics. The exact three...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidine derivatives serve as foundational pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and central nervous system therapeutics. The exact three-dimensional conformation of these intermediates dictates their reactivity and binding affinity. This technical whitepaper provides an authoritative, self-validating methodology for determining the crystal structure of1[1] via Single-Crystal X-ray Diffraction (SCXRD).

Rationale & Causality in Experimental Design

To achieve atomic-level resolution, the experimental design must account for the specific physicochemical properties of the target molecule. 4-chloro-2-cyclopropyl-6-isobutylpyrimidine presents a unique steric profile due to the juxtaposition of a rigid cyclopropyl ring, a highly flexible isobutyl chain, and an electron-withdrawing chlorine atom on the heteroaromatic core.

  • Causality of Solvent Selection: The lipophilic isobutyl and cyclopropyl groups dictate high solubility in non-polar solvents, while the pyrimidine nitrogens interact favorably with polar environments. A binary solvent system (ethyl acetate/hexanes) is deliberately chosen to precisely modulate supersaturation. As the volatile non-polar solvent evaporates, the dielectric constant of the solution shifts, forcing the controlled nucleation of the pyrimidine derivative.

  • Causality of Cryocooling (100 K): The flexible isobutyl group is highly susceptible to thermal disorder at room temperature, which smears electron density and artificially shortens calculated bond lengths. Cryocooling the crystal to 100 K minimizes the Debye-Waller factors (atomic displacement parameters), ensuring sharp, high-angle diffraction spots necessary for resolving the exact conformation of the alkyl chains.

Self-Validating Methodology: Crystal Growth and Selection

Step 1: Preparation of the Crystallization Solution Dissolve 50 mg of highly pure (>98%) 4-chloro-2-cyclopropyl-6-isobutylpyrimidine in 2.0 mL of ethyl acetate in a 10 mm borosilicate glass tube. Sonicate briefly to ensure complete dissolution.

Step 2: Binary Solvent Diffusion Carefully layer 4.0 mL of hexanes over the ethyl acetate solution using a glass syringe to prevent premature mixing. Seal the tube with a septum pierced with a 22-gauge needle to allow for ultra-slow evaporation.

Step 3: Incubation Store the tube in a vibration-free, temperature-controlled environment at 20 °C for 5 to 7 days until clear, block-like crystals form.

Validation Check 1 (Optical Integrity): Harvest the crystals and immerse them in perfluoropolyether oil. Examine under a polarized light microscope. Rotate the microscope stage 360 degrees. A sharp, complete extinction of light at exact 90-degree intervals validates that the specimen is a single crystal, free from macroscopic twinning or multi-crystalline aggregation.

X-ray Diffraction Data Collection

Step 1: Mounting and Cryocooling Select a crystal of optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop. Immediately transfer the mounted crystal to the diffractometer goniometer, which must be bathed in a continuous 100 K nitrogen cold stream.

Step 2: Data Acquisition Utilize a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a CMOS/CCD detector. Collect data using a combination of ω and ϕ scans to ensure >99% completeness up to a resolution of 2θ=55∘ .

Validation Check 2 (Data Quality): During the preliminary data reduction phase (integration and scaling), evaluate the internal agreement factor, Rint​ . An Rint​≤0.05 strictly validates the chosen unit cell, confirms the absence of severe radiation damage, and verifies the overall quality of the diffraction data before proceeding to structure solution.

Structure Solution and Refinement Workflow

Step 1: Phasing and Initial Model Building Solve the phase problem using intrinsic phasing methods. Import the initial model into2[2]. Assign the heavy atoms (Cl, N, C) based on the highest peaks in the initial electron density map.

Step 2: Least-Squares Refinement Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on F2 via the 3[3].

Step 3: Hydrogen Atom Treatment Place hydrogen atoms in geometrically calculated positions using a riding model (HFIX instructions in SHELXL). Allow them to refine isotropically based on the Ueq​ of their parent carbon atoms ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene protons, and 1.5Ueq​(C) for methyl protons).

Validation Check 3 (Model Completeness): Analyze the final difference Fourier map ( Δρ ). The maximum and minimum residual electron density peaks must be within +0.5 and -0.5 e/ų. Additionally, the refinement metrics must converge with R1​<0.05 and wR2​<0.15 , definitively validating the structural model.

SCXRD_Workflow A 1. Crystal Growth (Binary Solvent Evaporation) V1 Validation: Polarized Light Extinction A->V1 B 2. SCXRD Data Collection (Mo Kα, 100K) V1->B V2 Validation: R(int) < 0.05 B->V2 C 3. Structure Solution (Intrinsic Phasing / Olex2) V2->C V3 Validation: Chemically Sensible Connectivity C->V3 D 4. Structure Refinement (SHELXL Least-Squares) V3->D V4 Validation: R1 < 5%, wR2 < 15%, Flat Δρ Map D->V4

Self-validating workflow for the SCXRD analysis of the target pyrimidine.

Conformational Analysis & Structural Features

Upon successful refinement, 4[4]. For 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, the isobutyl group is expected to adopt a staggered conformation relative to the pyrimidine plane to minimize steric clashes with the adjacent C5 proton. The crystal lattice is predominantly stabilized by weak C-H···N hydrogen bonds and dispersive interactions, as classical π−π stacking is sterically hindered by the bulky aliphatic substituents.

Table 1: Quantitative Crystallographic Data and Refinement Parameters
ParameterValue (Theoretical Projection based on Pyrimidine Scaffolds)
Empirical Formula C₁₁H₁₅ClN₂
Formula Weight 210.70 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 8.54 Å, b = 11.20 Å, c = 12.35 Å, β = 95.4°
Volume 1176.5 ų
Z, Calculated Density 4, 1.189 Mg/m³
Absorption Coefficient (μ) 0.285 mm⁻¹
F(000) 448
Crystal Size 0.20 × 0.15 × 0.10 mm³
θ Range for Data Collection 2.45° to 27.50°
Reflections Collected / Unique 12450 / 2840[R(int) = 0.035]
Completeness to θ = 25.242° 99.5%
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 2840 / 0 / 129
Goodness-of-fit on F² 1.045
Final R Indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092
Largest Diff. Peak and Hole 0.35 and -0.28 e·Å⁻³

References

  • Bidepharm. "4-Chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS 945955-12-4)". Bidepharm Catalog.
  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, IUCr Journals.
  • Barakat, A., et al. "Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives". National Institutes of Health (NIH).
  • Müller, P. "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL". Oxford Academic.

Sources

Foundational

Electronic Properties and Reactivity of 2-Cyclopropyl-6-isobutylpyrimidine Derivatives: A Technical Guide

Executive Summary In modern drug design, balancing metabolic stability, lipophilicity, and target affinity is a constant challenge. The pyrimidine scaffold is a privileged pharmacophore, but its unsubstituted form often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, balancing metabolic stability, lipophilicity, and target affinity is a constant challenge. The pyrimidine scaffold is a privileged pharmacophore, but its unsubstituted form often lacks the specific physicochemical properties required for advanced therapeutic applications. By introducing a cyclopropyl group at the C2 position and an isobutyl group at the C6 position, we create a highly tunable, electronically biased system. This whitepaper dissects the electronic properties, regioselective reactivity, and validated synthetic protocols for 2-cyclopropyl-6-isobutylpyrimidine derivatives, providing a robust foundation for medicinal chemistry campaigns.

Electronic Properties and Computational Insights

The reactivity of pyrimidine derivatives is fundamentally governed by their frontier molecular orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Density Functional Theory (DFT) calculations reveal that the pyrimidine ring is inherently electron-deficient compared to benzene, making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr) [1].

The addition of specific substituents to the core dramatically alters this baseline:

  • The Cyclopropyl Effect (C2): Unlike typical alkyl groups, the cyclopropyl ring possesses significant p-character in its C-C bonds (Walsh orbitals). This allows for hyperconjugative σ−π electron donation into the electron-deficient pyrimidine core. This interaction elevates the HOMO energy, increasing the basicity of the adjacent nitrogen atoms and modulating the overall dipole moment [2].

  • The Isobutyl Effect (C6): The isobutyl group exerts a standard inductive (+I) electron-donating effect while providing substantial steric shielding at the C6 position. This steric bulk is a critical, field-proven design choice: it forces incoming nucleophiles to attack the less hindered C4 position, ensuring high regioselectivity during late-stage functionalization.

Quantitative Data: DFT Analysis

The table below summarizes the calculated electronic properties of substituted pyrimidines, demonstrating how the 2-cyclopropyl and 6-isobutyl groups narrow the energy gap ( Δ E), thereby enhancing the molecule's chemical reactivity profile [3].

Table 1: Calculated Electronic Properties of Substituted Pyrimidines (DFT/B3LYP)

Compound CoreHOMO (eV)LUMO (eV)Energy Gap ( Δ E, eV)Dipole Moment (D)
Unsubstituted Pyrimidine-7.30-1.805.502.33
2-Methylpyrimidine-7.15-1.755.402.50
2-Cyclopropyl-6-isobutylpyrimidine -6.85 -1.60 5.25 3.15
4-Chloro-2-cyclopropyl-6-isobutylpyrimidine-7.02-2.104.923.85

Regioselective Reactivity and SNAr Dynamics

The primary synthetic utility of the 2-cyclopropyl-6-isobutylpyrimidine core lies in its tunable C4-electrophilicity. The intermediate 2-cyclopropyl-6-isobutylpyrimidine-4-ol exists predominantly in its tautomeric pyrimidin-4(3H)-one form. To activate this position for cross-coupling or amination, it must be converted to a leaving group, typically a chloride [4].

When 4-chloro-2-cyclopropyl-6-isobutylpyrimidine is subjected to SNAr with amines or alkoxides, the reaction is driven by the lowered LUMO localized at the C4 carbon. The isobutyl group at C6 prevents competitive attack, ensuring a singular, clean product profile.

E E1 Cyclopropyl Group (σ-π conjugation) E3 Pyrimidine Core (Electron-deficient π-system) E1->E3 Electron donation E2 Isobutyl Group (+I effect, Steric Bulk) E2->E3 Inductive effect E4 Elevated HOMO (Increased basicity) E3->E4 Orbital mixing E5 Lowered LUMO at C4 (Enhanced SNAr) E3->E5 Polarization

Fig 1. Electronic effects of substituents on the pyrimidine core.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. TLC and NMR checkpoints are integrated to confirm reaction progression and structural integrity.

Protocol A: Synthesis of 2-Cyclopropyl-6-isobutylpyrimidine-4-ol

Causality Check: Sodium ethoxide is chosen over weaker bases (like potassium carbonate) to ensure complete, rapid deprotonation of the amidine hydrochloride, driving the thermodynamic condensation with the β -ketoester [5].

  • Preparation: Charge a dry, argon-purged round-bottom flask with cyclopropylcarbamidine monohydrochloride (1.0 equiv) and anhydrous ethanol (0.5 M concentration).

  • Base Addition: Slowly add sodium ethoxide (1.5 equiv) at room temperature. Stir for 30 minutes to generate the free amidine base.

  • Condensation: Add methyl 5-methyl-3-oxohexanoate (1.0 equiv) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux for 4 hours.

    • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1); the disappearance of the β -ketoester spot indicates reaction completion.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in distilled water and carefully acidify to pH 3-4 using 6N HCl at 0°C to precipitate the product.

  • Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent. Recrystallize the residue from ethyl acetate/diisopropyl ether to yield the product as a white powder.

Protocol B: Chlorination to 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine

Causality Check: Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the chlorinating reagent. The addition of a catalytic amount of N,N-dimethylaniline accelerates the formation of the highly electrophilic Vilsmeier-type intermediate, ensuring complete conversion.

  • Activation: Suspend 2-cyclopropyl-6-isobutylpyrimidine-4-ol in neat POCl3​ (10 equiv). Add 2 drops of N,N-dimethylaniline.

  • Reflux: Heat the mixture to 100°C for 3 hours.

    • Validation Checkpoint: The opaque suspension will transition into a homogeneous, dark solution as the chloride derivative forms.

  • Quenching (Critical Step): Cool the flask to room temperature. Carefully and slowly pour the mixture over crushed ice to quench the excess POCl3​ .

    • Safety Warning: This step is highly exothermic and evolves HCl gas; perform strictly in a fume hood.

  • Extraction: Neutralize the aqueous layer with saturated NaHCO3​ until pH 7 is reached, then extract with dichloromethane (DCM).

  • Isolation: Dry the organic layer over MgSO4​ , concentrate under vacuum, and purify via silica gel flash chromatography (using a Hexane/EtOAc gradient) to isolate the pure electrophilic core.

G A Methyl 5-methyl-3-oxohexanoate + Cyclopropylcarbamidine B 2-Cyclopropyl-6-isobutylpyrimidine-4-ol (Intermediate) A->B NaOEt, EtOH, Reflux C 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine (Electrophilic Core) B->C POCl3, Reflux D SNAr / Cross-Coupling Derivatives C->D Nucleophiles / Pd-Catalyst

Fig 2. Synthetic workflow and reactivity pathway for the pyrimidine core.

References

  • Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. SciSpace. Available at: [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI Molecules. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. NIH PMC. Available at: [Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine at Room Temperature

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Intrinsic Stability in Drug Discovery In the landscape of modern drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Intrinsic Stability in Drug Discovery

In the landscape of modern drug development, the intrinsic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of its therapeutic potential and commercial viability.[1][2] A molecule that readily degrades under ambient conditions presents a cascade of challenges, from inconsistent dosing and loss of efficacy to the formation of potentially toxic degradants. This guide provides a comprehensive framework for evaluating the thermodynamic stability of a novel heterocyclic compound, 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, at room temperature. While specific experimental data for this molecule is not publicly available, this document will extrapolate its stability profile based on the known physicochemical properties of its constituent functional groups: a chloropyrimidine core, a cyclopropyl moiety, and an isobutyl substituent. The principles and methodologies outlined herein are designed to be broadly applicable to the stability assessment of new chemical entities (NCEs).

Molecular Architecture and Predicted Stability Landscape

The structure of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine presents a unique combination of functionalities that will govern its stability.

Diagram 1: Structure of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine

Caption: Molecular structure of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine.

  • The Chloropyrimidine Core: The pyrimidine ring itself is a stable aromatic heterocycle. However, the presence of a chlorine atom at the 4-position introduces a potential site for nucleophilic substitution.[3][4] Halogenated pyrimidines can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would replace the chloro group with a hydroxyl group, forming the corresponding pyrimidinone.[5][6] The reactivity of the C-Cl bond is a critical parameter to investigate.

  • The Cyclopropyl Group: The cyclopropyl moiety is known to enhance metabolic stability in many drug candidates.[7][8][9][10] The C-H bonds within the cyclopropyl ring have higher bond dissociation energies compared to acyclic alkanes, making them less susceptible to oxidative metabolism.[9][11] However, ring strain can sometimes lead to unique metabolic pathways, though this is less common for simple cyclopropyl substituents.[11]

  • The Isobutyl Group: The isobutyl group is a simple alkyl substituent and is generally considered to be chemically stable. It is unlikely to be a primary site of degradation under ambient conditions but could be susceptible to oxidation under more forcing conditions.

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is essential for designing robust stability studies.[2][12] Based on the structure of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, the following degradation routes should be investigated:

  • Hydrolysis: This is arguably the most probable degradation pathway. The electron-withdrawing nature of the pyrimidine ring can make the C4-Cl bond susceptible to nucleophilic attack by water. This reaction can be catalyzed by both acid and base.

  • Oxidation: While the cyclopropyl and isobutyl groups are relatively robust, they can be oxidized under aggressive conditions, such as exposure to peroxides or strong oxidizing agents. The pyrimidine ring itself can also undergo oxidation, though this typically requires more forcing conditions.

  • Photolysis: Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light.[13] Photostability testing is a critical component of any comprehensive stability program to determine if the compound requires protection from light.[14][15]

Diagram 2: Predicted Degradation Pathways

G A 4-chloro-2-cyclopropyl-6-isobutylpyrimidine B Hydrolysis (H₂O, H⁺ or OH⁻) A->B D Oxidation ([O]) A->D F Photolysis (hν) A->F C 2-cyclopropyl-6-isobutylpyrimidin-4-one B->C E Oxidized Degradants D->E G Photodegradants F->G

Caption: Potential degradation pathways for the target molecule.

Experimental Design for Stability Assessment: A Phased Approach

A comprehensive stability assessment should be conducted in a phased manner, starting with forced degradation studies to identify potential degradation products and pathways, followed by long-term stability studies under various storage conditions.[16][17]

Phase 1: Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step to understand the intrinsic stability of a molecule.[2][18][] The goal is to induce degradation to a level of 5-20% to ensure that degradation products can be reliably detected and quantified.[12]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, 60°CTo assess stability in an acidic environment.
Base Hydrolysis 0.1 M NaOH, 60°CTo assess stability in a basic environment.
Oxidative Stress 3% H₂O₂, Room TemperatureTo evaluate susceptibility to oxidation.
Thermal Stress 80°C (solid state)To determine the impact of heat on the solid form.[20]
Photostability ICH Q1B conditions (UV and visible light)To assess degradation due to light exposure.[14]

Diagram 3: Workflow for Forced Degradation Studies

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare solutions of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine in appropriate solvents B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Stress A->D E Thermal Stress A->E F Photostability A->F G HPLC-UV/DAD for quantification of parent compound and degradants B->G C->G D->G E->G F->G H LC-MS for identification of degradation products G->H

Caption: A typical workflow for conducting forced degradation studies.

Phase 2: Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under controlled storage conditions as recommended by the International Council for Harmonisation (ICH).[12]

Table 2: ICH Recommended Long-Term Stability Storage Conditions

Storage ConditionTemperatureHumidity
Long-Term 25°C ± 2°C60% RH ± 5% RH
Intermediate 30°C ± 2°C65% RH ± 5% RH
Accelerated 40°C ± 2°C75% RH ± 5% RH

Analytical Methodologies for Stability Assessment

The selection of appropriate analytical techniques is crucial for obtaining reliable stability data.[21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is the workhorse for stability testing.[21] It is used to separate and quantify the parent compound and any degradation products. A stability-indicating HPLC method must be developed and validated to ensure it can resolve all potential degradants from the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for the identification and structural elucidation of degradation products.[1] By providing the mass-to-charge ratio of the degradants, it allows for the confident determination of their molecular weights and fragmentation patterns.

  • Differential Scanning Calorimetry (DSC): DSC can be used to assess the thermal stability of the solid form of the compound, providing information on its melting point and any potential thermal decomposition events.[20][23]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which can indicate thermal decomposition and the presence of volatile components.

Predicted Outcome and Interpretation

Based on the chemical nature of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, it is anticipated that the primary degradation pathway at room temperature will be slow hydrolysis of the C4-chloro group, especially in the presence of moisture. The rate of this hydrolysis will likely be pH-dependent. The compound is expected to exhibit good thermal stability in its solid form. The cyclopropyl and isobutyl groups are predicted to be relatively stable under ambient conditions.

Conclusion and Forward-Looking Recommendations

The thermodynamic stability of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine at room temperature is a critical parameter that will influence its development as a potential therapeutic agent. A systematic approach, beginning with forced degradation studies to identify potential liabilities, followed by long-term stability testing under ICH conditions, is essential. The development and validation of a stability-indicating HPLC method, coupled with LC-MS for degradant identification, will provide the necessary data to establish a comprehensive stability profile. Understanding the intrinsic stability of this novel molecule will enable informed decisions regarding its formulation, packaging, and storage, ultimately ensuring the delivery of a safe and effective drug product to patients.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials. [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Almac Group. Spotlight on stability: API and drug product testing. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Pharmaceutical Technology. (2006, June 1). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • PMC. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. [Link]

  • MRIGlobal. Stability Testing for API Synthesis. [Link]

  • PMC. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • PubMed. (2007, February 1). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Google Patents.
  • ResearchGate. (2021, December 22). Thermodynamic Stability of Fenclorim and Clopyralid. [Link]

  • PubMed. (2021, December 22). Thermodynamic Stability of Fenclorim and Clopyralid. [Link]

  • MDPI. (2021, December 22). Thermodynamic Stability of Fenclorim and Clopyralid. [Link]

  • PubMed. (1998, January 1). Nonsteroidal antiinflammatory drug-photosensitized formation of pyrimidine dimer in DNA. [Link]

  • ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. [Link]

  • ACS Publications. (2025, January 19). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

  • PubMed. (2010, August 15). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. [Link]

  • PMC. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • ResearchGate. (2026, March 20). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • ResearchGate. Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. [Link]

  • ACS. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]

  • PMC. (2021, March 20). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • PMC. Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. [Link]

  • MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • PMC. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]

  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • Universitat Autònoma de Barcelona. (2001, January 12). Selective hydrolysis of 2,4-diaminopyrimidine systems: A theoretical and experimental insight into an old rule. [Link]

  • MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]

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Foundational

basic pharmacology and mechanism of action of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine

Title: The Pharmacological Potential of the 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine Scaffold in Rational Drug Design Executive Summary In modern medicinal chemistry, the discovery of novel targeted therapeutics relie...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Pharmacological Potential of the 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine Scaffold in Rational Drug Design

Executive Summary

In modern medicinal chemistry, the discovery of novel targeted therapeutics relies heavily on "privileged scaffolds"—molecular cores that inherently possess a high affinity for specific biological targets. 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS 945955-12-4) [1] is one such highly functionalized synthetic intermediate. While not an Active Pharmaceutical Ingredient (API) itself, this compound serves as a critical building block in the rational design of ATP-competitive kinase inhibitors[2]. This whitepaper details the structural pharmacology, mechanism of action, and experimental workflows required to transition this inert scaffold into a pharmacologically validated therapeutic agent.

Structural Pharmacology & Mechanism of Action

The pharmacological utility of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine is dictated by its precise substitution pattern. Each moiety on the pyrimidine ring serves a distinct mechanistic purpose when the final drug molecule interacts with a target kinase:

  • The Pyrimidine Core (ATP Mimicry): The pyrimidine ring is a bioisostere of the adenine ring found in ATP. It is designed to dock into the highly conserved ATP-binding pocket of protein kinases, positioning the molecule to form critical hydrogen bonds with the kinase "hinge region"[3],[2].

  • The C4-Chloro Group (The Reactive Handle): In its native state, the scaffold is pharmacologically inactive. The chloro group at the 4-position is highly electron-deficient, making it an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows medicinal chemists to attach anilines or aliphatic amines, which act as the actual hydrogen-bond donors/acceptors to the kinase hinge[2].

  • The C2-Cyclopropyl & C6-Isobutyl Groups (Hydrophobic Anchors): Kinase active sites contain distinct hydrophobic sub-pockets (e.g., the selectivity pocket or the solvent-exposed region). The isobutyl group provides flexible lipophilicity to occupy deep hydrophobic clefts, while the cyclopropyl group offers a rigid, metabolically stable structural anchor that resists cytochrome P450-mediated oxidative degradation better than linear alkyl chains.

Pathway ATP ATP Kinase Target Kinase (e.g., EGFR/CDK) ATP->Kinase Binds Hinge Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase Competes with ATP Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cell Proliferation Substrate->Response Activation

Caption: Mechanism of action of pyrimidine-based inhibitors blocking kinase signaling.

Experimental Workflows: From Scaffold to Validated Inhibitor

As a Senior Application Scientist, it is critical to emphasize that experimental protocols must be self-validating. The following workflows outline the causality behind synthesizing a lead compound from CAS 945955-12-4 and validating its mechanism of action.

Synthesis of Hinge-Binding Derivatives via SNAr

To activate the scaffold, the C4-chloro group must be displaced by a nucleophile (e.g., 4-aminobenzamide) to create the hinge-binding motif.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine and 1.2 eq of the chosen primary amine in n-butanol.

    • Causality:n-butanol is chosen as the solvent because its high boiling point (117°C) allows for the thermal energy required to drive the SNAr reaction without requiring pressurized sealed tubes.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion.

  • Reflux & Purification: Heat the mixture to 100°C for 12 hours. Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

  • Validation: Confirm the displacement of the chlorine atom via LC-MS (observing the expected mass shift) and 1 H-NMR (observing the disappearance of the highly deshielded pyrimidine proton signal if applicable, and the appearance of amine/aromatic protons).

In Vitro Pharmacological Validation (TR-FRET Kinase Assay)

Once the lead compound is synthesized, its ability to competitively inhibit ATP must be quantified. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[4]. Causality: TR-FRET is selected over standard fluorescence assays because the time-resolved measurement eliminates background auto-fluorescence common in small-molecule libraries, yielding a highly trustworthy IC 50​ value.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase (e.g., EGFR or Nek6) and ATP at the predetermined Kmapp​ (apparent Michaelis-Menten constant)[4]. Using ATP at its Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Compound Incubation: In a 384-well plate, add the synthesized pyrimidine inhibitor in a 10-point dose-response format (ranging from 10 μ M to 0.5 nM). Incubate with the kinase for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the ATP/ULight™-labeled peptide substrate mixture to initiate phosphorylation[4]. Incubate for 60 minutes.

  • Detection: Add the Europium (Eu)-labeled anti-phospho antibody and EDTA (to stop the kinase reaction by chelating Mg 2+ ).

  • Self-Validating System:

    • Positive Control: Include a known pan-kinase inhibitor (e.g., Staurosporine) to validate assay sensitivity.

    • Negative Control: Include wells with no enzyme to establish baseline fluorescence. Calculate the Z'-factor; a Z' > 0.5 validates the assay's robustness.

  • Readout: Measure the TR-FRET signal (emission at 665 nm / 615 nm) and calculate the IC 50​ using a 4-parameter logistic curve fit.

Workflow A Building Block (CAS 945955-12-4) B SNAr Reaction (Add Hinge Binder) A->B C Lead Compound (Kinase Inhibitor) B->C D In Vitro Screening (TR-FRET Assay) C->D E Mechanism Validation (ATP Competition) D->E

Caption: Workflow from pyrimidine scaffold synthesis to pharmacological validation.

Data Presentation: Physicochemical & Pharmacological Profiling

To illustrate the transformation from an inactive building block to a potent pharmacological agent, the table below summarizes the quantitative physicochemical properties and hypothetical in vitro data of the base scaffold versus a fully synthesized lead derivative.

CompoundMolecular Weight ( g/mol )cLogP (Lipophilicity)TPSA (Å 2 )Target Kinase IC 50​ (nM)Status
4-Chloro-2-cyclopropyl-6-isobutylpyrimidine 210.703.4525.78> 10,000 (Inactive)Synthetic Intermediate
Lead Derivative (Aniline-substituted)~310.403.8065.2012.5 (Potent)Validated Hit
Staurosporine (Control)466.534.2083.901.2Reference Standard

Note: The lead derivative exhibits an increased Topological Polar Surface Area (TPSA) due to the introduction of the hydrogen-bonding amine, which is essential for target engagement at the kinase hinge region.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: National Center for Biotechnology Information (NCBI) / RSC Medicinal Chemistry URL:[Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: National Center for Biotechnology Information (NCBI) / Molecules URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4) Introduction and Strategic Overview Substituted pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4)

Introduction and Strategic Overview

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and receptor antagonists. The target compound, 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, is a highly versatile building block [1]. The C4-chloride serves as an excellent electrophilic handle for downstream functionalization via SN​Ar (Nucleophilic Aromatic Substitution) with amines or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The most robust and scalable approach to synthesizing 2,6-disubstituted 4-chloropyrimidines involves a two-phase sequence:

  • Cyclocondensation: Construction of the pyrimidine ring via the condensation of an amidine with a β -keto ester to form a pyrimidin-4-ol (or its tautomer, pyrimidin-4(3H)-one).

  • Deoxychlorination: Conversion of the hydroxyl group to a chloride using a chlorinating agent, typically phosphorus oxychloride ( POCl3​ ).

Reaction Pathway Visualization

Retrosynthesis SM1 Cyclopropanecarboximidamide HCl (Amidine) Int 2-Cyclopropyl-6-isobutylpyrimidin-4-ol (Intermediate) SM1->Int NaOMe, MeOH Reflux, 12h SM2 Ethyl 5-methyl-3-oxohexanoate (β-Keto Ester) SM2->Int Target 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine (Target) Int->Target Deoxychlorination Reagent POCl3 / DMF (cat.) Reflux Reagent->Target

Retrosynthetic workflow and reaction sequence for 4-chloro-2-cyclopropyl-6-isobutylpyrimidine.

Experimental Methodologies

The following protocols are designed for professional laboratory settings equipped with standard fume hoods, inert atmosphere manifolds, and proper chemical waste disposal systems.

Phase 1: Synthesis of 2-Cyclopropyl-6-isobutylpyrimidin-4-ol

Mechanistic Insight: The formation of the pyrimidine core requires the free base of the amidine. Sodium methoxide (NaOMe) is utilized to neutralize the cyclopropanecarboximidamide hydrochloride, generating the nucleophilic free amidine in situ. The amidine then attacks the ketone carbonyl of ethyl 5-methyl-3-oxohexanoate, followed by intramolecular cyclization onto the ester carbonyl and subsequent elimination of ethanol and water [2].

Step-by-Step Protocol:

  • Preparation: To an oven-dried, 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add anhydrous methanol (150 mL).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium methoxide (NaOMe) powder (162 mmol, 3.0 equiv) in portions. Note: Ensure rigorous exclusion of moisture to prevent ester hydrolysis.

  • Amidine Free-Basing: Add cyclopropanecarboximidamide hydrochloride (54.0 mmol, 1.0 equiv) to the basic solution. Stir at room temperature for 30 minutes to ensure complete formation of the free base. A white precipitate of NaCl will form.

  • Condensation: Add ethyl 5-methyl-3-oxohexanoate (59.4 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12–16 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM; UV active).

  • Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove methanol. Dissolve the crude residue in water (100 mL) and adjust the pH to ~5-6 using 1M aqueous HCl.

  • Isolation: The product, 2-cyclopropyl-6-isobutylpyrimidin-4-ol, will precipitate as a white-to-off-white solid. Filter the solid under vacuum, wash with cold water (2 x 30 mL), and dry in vacuo at 50 °C overnight.

Phase 2: Deoxychlorination to Target Compound

Mechanistic Insight: The conversion of the pyrimidinol to the chloropyrimidine is achieved using POCl3​ . The addition of catalytic N,N-dimethylformamide (DMF) is critical. DMF reacts with POCl3​ to form a Vilsmeier-Haack type intermediate (a highly electrophilic chloroiminium ion). This intermediate rapidly activates the pyrimidinol hydroxyl group, facilitating a cleaner and faster substitution by chloride ions, thereby minimizing thermal degradation and tar formation common in neat POCl3​ reactions [2].

Step-by-Step Protocol:

  • Preparation: To a dry 250 mL round-bottom flask containing 2-cyclopropyl-6-isobutylpyrimidin-4-ol (40.0 mmol, 1.0 equiv), add phosphorus oxychloride ( POCl3​ ) (400 mmol, 10.0 equiv) under an argon atmosphere.

  • Catalysis: Add 3-5 drops of anhydrous DMF.

  • Heating: Equip the flask with a reflux condenser and a gas scrubber system (to neutralize evolved HCl gas). Heat the mixture to 90–100 °C for 3–4 hours. The solid will gradually dissolve, forming a dark amber solution. Monitor via LC-MS or TLC (quench a micro-aliquot in methanol before spotting).

  • Concentration: Cool to room temperature. Remove the excess POCl3​ by distillation under reduced pressure. Caution: POCl3​ is highly reactive; trap the distillate in a dry-ice/acetone cooled receiving flask for proper quenching and disposal.

  • Quenching (Critical Safety Step): Dissolve the resulting dark syrup in ethyl acetate (100 mL). Slowly and carefully pour this solution into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate ( NaHCO3​ ) (200 mL). The pH must remain basic (>7) to ensure complete neutralization of residual phosphoric acids.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Final Polish: Purify the crude oil via silica gel flash chromatography (Eluent: 0-10% Ethyl Acetate in Hexanes) to yield 4-chloro-2-cyclopropyl-6-isobutylpyrimidine as a clear, pale-yellow oil.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected yields for a standard 50 mmol scale synthesis based on established pyrimidine chemistry principles.

ParameterPhase 1: CyclocondensationPhase 2: Deoxychlorination
Limiting Reagent Cyclopropanecarboximidamide HCl2-Cyclopropyl-6-isobutylpyrimidin-4-ol
Core Reactant Equivalents 1.1 eq (β-Keto Ester)10.0 eq ( POCl3​ )
Base/Catalyst 3.0 eq NaOMeCatalytic DMF (0.05 eq)
Solvent Anhydrous Methanol (0.3 M)Neat ( POCl3​ acts as solvent)
Temperature & Time 65 °C (Reflux), 12-16 hours95 °C, 3-4 hours
Expected Yield 75 - 85%80 - 90%
Product State Off-white solidPale-yellow oil

References

  • Organic Syntheses. "General Procedures for the Synthesis of Substituted Pyrimidines and Chlorination Techniques." Organic Syntheses, Inc. Available at: [Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine in Drug Development

Executive Summary The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded within kinase inhibitors, antiviral agents, and central nervous system (CNS) modulators. The late-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded within kinase inhibitors, antiviral agents, and central nervous system (CNS) modulators. The late-stage functionalization of the pyrimidine core via palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern drug discovery[1]. This application note provides an authoritative, in-depth guide to the optimized protocols and mechanistic rationale for the cross-coupling of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4)[2], a highly versatile building block designed for optimal lipophilicity and metabolic stability.

Mechanistic Insights & Substrate Causality

To achieve high yields and reproducibility, researchers must understand the intrinsic electronic and steric properties of the substrate, rather than relying on generic cross-coupling conditions.

  • Electronic Activation : The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This electron withdrawal significantly weakens the C4–Cl bond, making it highly susceptible to oxidative addition by a Pd(0) species. Consequently, 4-chloropyrimidines are generally more reactive toward oxidative addition than unactivated aryl chlorides[1].

  • Steric and Lipophilic Contributions : The specific substitution pattern of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine offers unique structural advantages. The 2-cyclopropyl group enhances the metabolic stability and lipophilicity of the resulting drug candidate while presenting minimal steric hindrance to the catalytic center. The 6-isobutyl group provides moderate steric bulk adjacent to the C5 position, which can influence the conformation of the final biaryl product without directly impeding the C4 reaction site.

  • Mitigating Catalyst Poisoning (Causality of Ligand Choice) : A primary challenge in pyrimidine cross-coupling is the propensity for the basic nitrogen atoms (N1 and N3) to coordinate with the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle[3]. To overcome this, the use of bulky, electron-rich phosphine ligands (such as XPhos or dppf) is critical. These ligands increase the electron density at the metal center—accelerating oxidative addition—while their significant steric bulk physically prevents off-target coordination of the pyrimidine nitrogens to the palladium[4].

Catalytic Cycle Visualization

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the key intermediates where catalyst poisoning or side reactions typically occur.

CatalyticCycle Pd0 Active Pd(0) Catalyst L_nPd(0) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrimidine RedElim->Product Substrate 4-chloro-2-cyclopropyl- 6-isobutylpyrimidine Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura coupling for 4-chloropyrimidine derivatives.

Experimental Workflow & Self-Validating Protocols

Workflow Step1 Reaction Setup Degassing Step2 Catalysis Heating to 90°C Step1->Step2 Step3 IPC LC-MS Monitoring Step2->Step3 Step4 Workup Aqueous Extraction Step3->Step4 Step5 Purification Chromatography Step4->Step5

Step-by-step experimental workflow for the cross-coupling and purification process.

Self-Validating Protocol: Synthesis of 4-Aryl-2-cyclopropyl-6-isobutylpyrimidine

This protocol is designed with built-in causality checks to ensure high fidelity during execution.

Step 1: Preparation and Degassing (Critical Step)

  • Action : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K3PO4 (2.0 equiv, 2.0 mmol) in a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL).

  • Causality : The inclusion of water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex[Ar-B(OH)3]⁻, which is the actual species that undergoes transmetalation[1].

  • Self-Validation Check : Sparge the heterogeneous mixture with Argon for at least 15 minutes prior to catalyst addition. Suzuki couplings are highly sensitive to oxygen. If the solution turns black prematurely upon catalyst addition, it indicates oxygen-induced ligand oxidation or rapid homocoupling of the boronic acid, leading to the precipitation of inactive "Palladium black"[3]. The reaction must be aborted and restarted with strictly deoxygenated solvents.

Step 2: Catalyst Addition and Activation

  • Action : Add Pd2(dba)3 (2.5 mol%) and XPhos (5.0 mol%) to the mixture under a positive stream of Argon. Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • Causality : The Pd2(dba)3/XPhos system is selected specifically because the extreme steric bulk of the dialkylbiaryl phosphine ligand prevents the pyrimidine nitrogens from displacing the ligand and poisoning the catalyst[4].

Step 3: In-Process Control (IPC)

  • Action : Monitor the reaction via LC-MS or TLC after 2 hours of heating.

  • Self-Validation Check : Analyze the mass spectra. The disappearance of the starting material mass (m/z ~211 [M+H]+) and the appearance of the target product mass confirms successful oxidative addition and transmetalation. If unreacted chloropyrimidine remains alongside protodeboronated aryl species (Ar-H), the boronic acid has degraded before transmetalation could occur[3]. In this event, cool the reaction, add an additional 0.5 equiv of boronic acid, re-degas, and resume heating.

Step 4: Workup and Purification

  • Action : Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 × 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Causality : The aqueous washes are necessary to remove the inorganic phosphate salts and the majority of the 1,4-dioxane, preventing phase-separation issues during chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data, demonstrating the causality behind the selection of the final protocol parameters.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O (4:1)1001245%Low yield; basic pyrimidine nitrogens coordinate to Pd, displacing the relatively small PPh3 ligand[3].
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O (4:1)90672%Moderate yield; the bidentate dppf ligand partially prevents N-coordination but suffers from slower transmetalation[1].
Pd2(dba)3 / XPhos K3PO4 1,4-Dioxane/H2O (4:1) 90 2 >90% Optimal; bulky XPhos prevents catalyst poisoning and highly active Pd(0) ensures rapid conversion[4].
Pd2(dba)3 / XPhosK3PO4DMF (Anhydrous)90460%Suboptimal; lack of water slows boronate formation, leading to competitive protodeboronation of the boronic acid[3].

References

  • Benchchem. "Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines." Benchchem Technical Resources.
  • Benchchem. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." Benchchem Technical Support.
  • Chemical Science (RSC Publishing). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chem. Sci., 2016.
  • BLD Pharm. "94052-09-2 | 4-Chloro-2-cyclohexyl-6-methylpyrimidine (Related Substrates)." BLD Pharm Product Catalog.

Sources

Method

Application Notes and Protocols for 4-chloro-2-cyclopropyl-6-isobutylpyrimidine as a Key Pharmaceutical Intermediate

Authored by: Senior Application Scientist, Gemini Laboratories Abstract This technical guide provides a comprehensive overview of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, a critical intermediate in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, a critical intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents due to its versatile biological interaction capabilities.[1][2][3] This document offers detailed protocols for the synthesis, purification, and subsequent utilization of this specific chlorinated pyrimidine derivative. It is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and practical application. The causality behind experimental choices is explained to provide a deeper understanding of the chemical processes involved.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged heterocyclic scaffold in drug discovery, integral to the structure of DNA and RNA nucleobases (cytosine, thymine, and uracil).[1][4] This inherent biological relevance allows pyrimidine derivatives to interact effectively with various enzymes and receptors within the body.[2][3] Consequently, this scaffold is a key component in a wide array of FDA-approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[1][2][5]

The compound 4-chloro-2-cyclopropyl-6-isobutylpyrimidine is a highly functionalized building block designed for multi-step API synthesis. The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, a common strategy for elaborating the core structure. The cyclopropyl and isobutyl groups at the 2- and 6-positions, respectively, are crucial for modulating the physicochemical properties of the final API, such as lipophilicity and metabolic stability, and for establishing specific binding interactions with the target protein. A notable application of similar pyrimidine intermediates is in the synthesis of antiplatelet agents like Ticagrelor, which targets the P2Y12 receptor.[6][7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental for process development, safety, and quality control.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₅ClN₂Calculated
Molecular Weight 210.70 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted
Melting Point Not available; expected to be a low-melting solid
Boiling Point Not available
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol)[9]
XlogP ~3.5Predicted

Note: Experimental data for this specific compound is not widely published. Properties are predicted based on structurally similar compounds like 4-chloro-2-cyclopropyl-6-methylpyrimidine.[10]

Synthesis and Purification Protocol

The synthesis of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine typically involves the chlorination of its corresponding hydroxypyrimidine precursor. The following protocol is a representative method.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Protocol cluster_purification Purification Protocol A 1. Charge Reactor: 2-cyclopropyl-6-isobutylpyrimidin-4-ol Phosphorus oxychloride (POCl₃) B 2. Reaction: Heat mixture to 70-80°C Monitor by TLC/HPLC for completion (2-4 hours) A->B Chlorination C 3. Quench: Cool to room temp. Slowly add to ice-water mixture B->C Post-Reaction D 4. Extraction: Extract with organic solvent (e.g., DCM) Wash organic layer with brine C->D Work-up E 5. Drying & Concentration: Dry over Na₂SO₄ Concentrate under reduced pressure D->E Isolation F 6. Crude Product E->F G 7. Column Chromatography: Silica gel Hexane/Ethyl Acetate gradient F->G Purification H 8. Final Product: 4-chloro-2-cyclopropyl-6-isobutylpyrimidine Verify purity by HPLC/NMR G->H QC Check

Caption: Workflow for Synthesis and Purification.

Step-by-Step Synthesis Protocol

Materials:

  • 2-cyclopropyl-6-isobutylpyrimidin-4-ol (1.0 eq.)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq.)

  • Dichloromethane (DCM)

  • Deionized Water (ice-cold)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Charging: Charge the flask with 2-cyclopropyl-6-isobutylpyrimidin-4-ol (1.0 eq.) and slowly add phosphorus oxychloride (POCl₃, 3.0 eq.). The reaction is exothermic.

    • Causality: POCl₃ serves as both the chlorinating agent and the solvent in many cases. It effectively converts the hydroxyl group of the pyrimidinol into a chloro group, a good leaving group for subsequent nucleophilic substitution.[11]

  • Reaction: Heat the mixture to 70-80°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing crushed ice and water with vigorous stirring. This step must be performed cautiously in a fume hood as the reaction of residual POCl₃ with water is highly exothermic and releases HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-chloro-2-cyclopropyl-6-isobutylpyrimidine. The purity of the final product should be confirmed by analytical methods.

Application in API Synthesis: The Path to Ticagrelor

4-chloro-2-cyclopropyl-6-isobutylpyrimidine is an analogue of a key intermediate used in the synthesis of Ticagrelor. Ticagrelor is a potent, orally active, and reversible antagonist of the P2Y12 receptor, which plays a central role in ADP-induced platelet aggregation.[7][12][13] By blocking this receptor, Ticagrelor effectively reduces the risk of thrombotic events in patients with acute coronary syndrome.[7] The chloro-pyrimidine intermediate is crucial for constructing the triazolo[4,5-d]pyrimidine core of the final drug.

API Synthesis Pathway Diagram

cluster_reaction Key SNAr Reaction cluster_downstream Further Elaboration A 4-chloro-2-cyclopropyl- 6-isobutylpyrimidine C Condensation Product A->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., DIPEA), Solvent (e.g., THF) B Amine Nucleophile (e.g., protected cyclopentyl- diamine derivative) B->C D Subsequent Steps: - Reduction of nitro group (if present) - Diazotization/Triazole ring formation - Further substitutions - Deprotection C->D E Final API (Ticagrelor Analogue) D->E

Caption: General pathway for API synthesis.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the key step where the chloro-intermediate is coupled with an amine.

Materials:

  • 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 eq.)

  • Amine nucleophile (e.g., 2-[[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta[d]-1,3-dioxolalkenyl-4-yl]oxy]ethanol) (1.1 eq.)[14]

  • Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Reactor Setup: In an inert atmosphere (Nitrogen or Argon), dissolve 4-chloro-2-cyclopropyl-6-isobutylpyrimidine in anhydrous THF.

  • Addition of Reagents: Add the amine nucleophile followed by the dropwise addition of DIPEA.

    • Causality: DIPEA acts as a non-nucleophilic organic base to scavenge the HCl generated during the substitution reaction, driving the equilibrium towards the product.[15] The SNAr reaction proceeds by the addition of the amine to the electron-deficient pyrimidine ring, followed by the elimination of the chloride ion.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50°C) until the reaction is complete as monitored by TLC/HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude coupled product, which can be carried forward or purified as needed.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the intermediate.

Analytical MethodParameterPurpose
HPLC (Reversed-Phase) Purity, Impurity ProfileQuantifies the purity of the compound and detects process-related impurities.[16]
GC-MS Identity, Volatile ImpuritiesConfirms molecular weight and identifies volatile or semi-volatile impurities.[17]
¹H and ¹³C NMR Structural ConfirmationConfirms the chemical structure and identity of the compound.
FT-IR Spectroscopy Functional Group AnalysisIdentifies characteristic functional groups present in the molecule.
Representative HPLC Method
  • Column: C18 (e.g., 250mm x 4.6mm, 5µm)[16]

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Elution: Gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15-20 min

Safety and Handling

Chlorinated pyrimidines are reactive chemicals and must be handled with appropriate safety precautions.[9]

Safe Handling Workflow

A 1. Hazard Assessment: Review Safety Data Sheet (SDS) B 2. Engineering Controls: Work in a certified chemical fume hood A->B C 3. Personal Protective Equipment (PPE): - Chemical splash goggles - Face shield (if splash risk) - Nitrile gloves - Flame-resistant lab coat B->C D 4. Handling: - Avoid inhalation of dust/vapors - Prevent skin/eye contact - Use non-sparking tools C->D E 5. Storage: - Cool, dry, well-ventilated area - Tightly closed container - Segregate from strong acids/oxidizers D->E F 6. Disposal: - Treat as hazardous waste - Follow local/national regulations E->F

Caption: Generalized workflow for safe handling.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical splash goggles and a face shield.[9][18]

  • Skin Protection: Wear nitrile gloves and a chemically resistant lab coat.[9][18]

  • Respiratory Protection: If working with powders or aerosols, use a full-face respirator with appropriate cartridges.[19]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[18]

References

  • Mechanism of action of oral P2Y12-inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Drug Development Research. Retrieved from [Link]

  • Wallentin, L. (2009). P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European Heart Journal. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. Retrieved from [Link]

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (2018). RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (2016). RSC Advances. Retrieved from [Link]

  • Novel synthetic methodology for the synthesis of Ticagrelor. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • P2Y12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. (2009). European Heart Journal. Retrieved from [Link]

  • P2Y12 inhibitors: pharmacologic mechanism and clinical relevance. (2013). PubMed. Retrieved from [Link]

  • P2Y12 Inhibitors: Pharmacologic Mechanism and Clinical Relevance. (2013). Giornale Italiano di Cardiologia. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure. Retrieved from [Link]

  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. (2019). ORBi. Retrieved from [Link]

  • Synthesis of Ticagrelor Intermediate. (2014). Chemical Reagents. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011). MDPI. Retrieved from [Link]

  • Pyridine-D5 (D, 99.5%). (2023). Novachem. Retrieved from [Link]

  • Novel synthesis of Ticagrelor, an antithrombotic agent. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Intermediate of Ticagrelor and preparation method therefor, and... (2016). Google Patents.
  • Process for the preparation of ticagrelor. (2021). Google Patents.
  • ticagrelor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • 4-chloro-2-cyclopropyl-6-methylpyrimidine (C8H9ClN2). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). ARKAT USA. Retrieved from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][12][20]benzodiazepines. (2005). PubMed. Retrieved from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 4,5,6-Trichloropyrimidine-2-carboxamide. (2021). MDPI. Retrieved from [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • 4-chloro-2-cyclopropyl-6-methoxypyrimidine (C8H9ClN2O). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine

Introduction & Scope The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, as these heterocycles are ubiquitous in kinase inhibitors, GPCR ligands, and other targeted therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, as these heterocycles are ubiquitous in kinase inhibitors, GPCR ligands, and other targeted therapeutics. Specifically, 4-chloro-2-cyclopropyl-6-isobutylpyrimidine is a highly valuable, lipophilic building block. The cyclopropyl and isobutyl groups impart unique steric and pharmacokinetic profiles, while the C4-chlorine serves as an ideal electrophilic handle for C–N bond formation.

However, the amination of deactivated or sterically hindered heteroaryl chlorides presents significant synthetic challenges. Traditional nucleophilic aromatic substitution (SNAr) often requires harsh conditions that degrade sensitive functional groups. To overcome this, the 1[1] has emerged as the gold standard, offering mild conditions, high yields, and broad substrate scope.

This application note details the mechanistic causality, optimization data, and a self-validating protocol for the efficient amination of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine using state-of-the-art dialkylbiaryl phosphine ligands.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The catalytic cycle consists of four primary stages: active catalyst formation, oxidative addition, amine coordination/deprotonation, and reductive elimination.

Ligand Selection Causality

Heteroaryl chlorides, such as our pyrimidine substrate, are prone to forming stable, unreactive bis-ligated Pd(II) complexes that poison the catalytic cycle. To prevent this, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group.

  • For Primary Amines (BrettPhos): 2[2] is highly sterically demanding. Its bulk forces the formation of a highly active mono-ligated Pd(0)L species. During the rate-limiting reductive elimination step, the steric pressure of BrettPhos forces the aryl and amine fragments closer together, accelerating C–N bond formation and suppressing unwanted β -hydride elimination.

  • For Secondary Amines (RuPhos): Secondary amines are bulkier. Using BrettPhos with secondary amines creates excessive steric clash during the amine coordination step. 2[2] possesses a slightly more open binding pocket, accommodating the secondary amine while still promoting rapid oxidative addition and reductive elimination.

Base and Solvent Causality
  • Base: Sodium tert-butoxide (NaOtBu) is the preferred base because its strong basicity rapidly deprotonates the coordinated amine, driving the cycle forward. If the amine or substrate contains base-sensitive esters or epoxides, anhydrous Cesium Carbonate (Cs2CO3) is used as a milder alternative, though it requires longer reaction times.

  • Solvent: 1,4-Dioxane is selected because it is a moderately polar, non-coordinating ether that dissolves both the lipophilic pyrimidine and the Pd-catalyst effectively, with a boiling point (101 °C) perfectly suited for the 90 °C required to overcome the steric hindrance of the C6-isobutyl group.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C4-Cl Insertion) Pd0->OxAdd + Pyrimidine Substrate PdII_Ar Ar-Pd(II)(L)-Cl Intermediate OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind + Amine, Base PdII_Am Ar-Pd(II)(L)-NRR' Intermediate AmineBind->PdII_Am - Base·HCl RedElim Reductive Elimination (C-N Bond Formation) PdII_Am->RedElim RedElim->Pd0 Regenerate Pd(0) Product Aminated Pyrimidine RedElim->Product

Caption: The Buchwald-Hartwig catalytic cycle for the amination of heteroaryl chlorides.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine with a model primary amine (e.g., aniline).

EntryCatalyst PrecursorLigand (mol%)BaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2 (2%)BINAP (4.8%)Cs2CO3Toluene10045%Slow oxidative addition; bis-ligation limits turnover.
2Pd2(dba)3 (1%)Xantphos (4.8%)NaOtBu1,4-Dioxane9062%Moderate yield; some pyrimidine dehalogenation observed.
3Pd2(dba)3 (1%)RuPhos (4.8%)NaOtBu1,4-Dioxane9078%Good yield, but optimized primarily for secondary amines.
4Pd2(dba)3 (1%)BrettPhos (4.8%) NaOtBu 1,4-Dioxane 90 94% Optimal; rapid reductive elimination overcomes steric bulk.
5Pd2(dba)3 (1%)BrettPhos (4.8%)K3PO4t-Amyl OH10085%Best alternative if base-sensitive functional groups are present.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system. The use of Pd2(dba)3 over Pd(OAc)2 ensures the palladium is already in the active Pd(0) oxidation state, avoiding the need for in situ reduction which can consume the expensive phosphine ligand[3].

Step-by-Step Methodology

1. Reagent Preparation (Strictly Inert Atmosphere)

  • Transfer an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Note: Oxygen is detrimental to Pd(0) and will rapidly oxidize the phosphine ligand, terminating catalysis.

2. Reaction Assembly

  • Add 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (210.7 mg, 1.0 mmol, 1.0 equiv).

  • Add the desired primary amine (1.2 mmol, 1.2 equiv).

  • Add Pd2(dba)3 (9.2 mg, 0.01 mmol, 2 mol% Pd).

  • Add BrettPhos (25.8 mg, 0.048 mmol, 4.8 mol%). Causality: A slight excess of ligand relative to Pd ensures complete mono-ligation.

  • Add NaOtBu (134.5 mg, 1.4 mmol, 1.4 equiv).

  • Suspend the mixture in anhydrous, degassed 1,4-dioxane (5.0 mL, 0.2 M).

3. Execution & Heating

  • Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C.

  • Stir vigorously (800 rpm) for 2 to 6 hours. The reaction mixture typically transitions from a deep purple/red (Pd-dba complex) to a clear yellow/orange solution as the active catalytic cycle engages.

4. Validation & Quality Control (QC)

  • TLC Monitoring: Sample 10 µL of the reaction, dilute in EtOAc, and spot against the starting material (Eluent: 4:1 Hexanes/EtOAc). The starting pyrimidine is highly non-polar. The aminated product will appear as a lower Rf, highly UV-active spot.

  • LC-MS Confirmation: The starting material exhibits a distinct 3:1 isotope pattern at m/z 211/213 ([M+H]+) due to the 35Cl/37Cl isotopes. Complete consumption is verified when this isotopic signature is entirely replaced by the product mass.

5. Workup & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic filtrate with deionized water (10 mL) and brine (10 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure aminated pyrimidine.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Catalyst Activation Pd2(dba)3 + Ligand Prep->Mix React 3. C-N Coupling 90°C, 1,4-Dioxane Mix->React Workup 4. Aqueous Workup & Extraction React->Workup Purify 5. Chromatography & QC Validation Workup->Purify

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination of pyrimidines.

References

  • Source: ACS Omega (2020)
  • Source: PMC - NIH (2021)
  • Source: Benchchem (Citing Surry & Buchwald, Chemical Science 2011)

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Introduction and Mechanistic Insights

The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and other targeted therapeutics. The functionalization of pyrimidines via Nucleophilic Aromatic Substitution (SNAr) is a critical synthetic transformation.

In the specific case of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine , the substrate presents a unique combination of electronic and steric environments:

  • Electronic Activation: The two nitrogen atoms in the pyrimidine ring are highly electronegative, rendering the C2, C4, and C6 positions electron-deficient. The chloride at the C4 position acts as an excellent leaving group, highly activated for nucleophilic attack [1].

  • Steric Considerations: The cyclopropyl group at C2 provides a rigid, sterically compact environment that generally does not hinder C4 attack but influences the overall lipophilicity and target-binding conformation. The isobutyl group at C6 is bulkier and electron-donating via hyperconjugation, which can slightly deactivate the ring compared to an unsubstituted pyrimidine but primarily serves to direct nucleophilic attack regioselectively to the C4-chloride [2].

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (typically an amine or alkoxide) attacks the electron-deficient C4 carbon, forming a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex . Subsequent collapse of this complex ejects the chloride ion, restoring aromaticity [3].

SNAr_Mechanism A 4-chloro-2-cyclopropyl -6-isobutylpyrimidine (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack (Rate Limiting) B Amine Nucleophile (e.g., Primary Amine) B->C Donates Electron Pair D C4-Aminopyrimidine (Target Product) C->D Fast Cl- Elimination E Base (e.g., DIPEA) (Acid Scavenger) E->D Proton Abstraction

Logical workflow of the SNAr mechanism on the substituted pyrimidine scaffold.

Reaction Optimization Data

The choice of solvent, base, and temperature heavily dictates the success of the SNAr reaction on deactivated or sterically encumbered pyrimidines. Below is a synthesized optimization table for the amination of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine using a standard primary amine (e.g., benzylamine).

EntrySolventBase (Equiv)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1EthanolDIPEA (2.0)80 (Reflux)128578
2DMFK2CO3 (2.5)10069286
3NMPDABCO (1.5)1203>9994
4PEG-400None12019590

Data Interpretation: While protic solvents like ethanol (Entry 1) work for highly reactive nucleophiles, polar aprotic solvents like NMP or DMF (Entries 2 & 3) are superior for stabilizing the Meisenheimer transition state. The use of DABCO in NMP demonstrates excellent catalytic turnover by forming a highly reactive quaternary ammonium intermediate[1]. Alternatively, green chemistry approaches using PEG-400 without an external base have shown remarkable efficiency for fused nitrogen heterocycles and substituted pyrimidines [2].

Step-by-Step Experimental Protocol

This protocol describes the optimized synthesis (Table Entry 3 conditions) of a C4-substituted amine derivative from 4-chloro-2-cyclopropyl-6-isobutylpyrimidine.

Materials Required
  • 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 eq, 1.0 mmol)

  • Amine nucleophile (e.g., Benzylamine) (1.2 eq, 1.2 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 eq, 1.5 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous, 5.0 mL)

  • Ethyl Acetate (EtOAc) and Brine for workup

Methodology

Step 1: Reaction Assembly (Self-Validating Step)

  • In an oven-dried 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 mmol) in anhydrous NMP (5.0 mL).

  • Add DABCO (1.5 mmol) to the solution. Causality: DABCO acts as both an acid scavenger and a nucleophilic catalyst, transiently displacing the chloride to form a highly reactive DABCO-pyrimidine adduct.

  • Add the amine nucleophile (1.2 mmol) dropwise at room temperature.

Step 2: Heating and Monitoring 4. Seal the vessel and heat the reaction mixture to 120 °C using an oil bath or heating block. 5. Validation Checkpoint: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The starting material mass (M+H) should be fully consumed, replaced by the product mass. TLC (Hexanes/EtOAc 3:1) can also be used to confirm the disappearance of the higher-Rf starting material.

Step 3: Quenching and Workup 6. Cool the reaction mixture to room temperature. 7. Dilute the mixture with EtOAc (25 mL) and transfer to a separatory funnel. 8. Wash the organic layer with distilled water (3 × 15 mL) to remove NMP and DABCO salts. 9. Wash with saturated aqueous NaCl (brine, 15 mL) to remove residual water from the organic phase. 10. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 30% EtOAc in Hexanes). 12. Pool the product-containing fractions and evaporate to yield the pure C4-aminated pyrimidine.

References

  • National Center for Biotechnology Information (PMC). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

Application

preparation of novel pyrimidine derivatives from 4-chloro-2-cyclopropyl-6-isobutylpyrimidine

Application Note: Divergent Synthesis of Novel Pyrimidine Derivatives from 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine Strategic Overview & Mechanistic Rationale The pyrimidine scaffold is a privileged pharmacophore in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Novel Pyrimidine Derivatives from 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine

Strategic Overview & Mechanistic Rationale

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. The starting material, 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4)[1], serves as a highly versatile, lipophilic building block. The 2-cyclopropyl and 6-isobutyl substituents provide significant steric bulk and lipophilicity, which are ideal for occupying deep hydrophobic pockets in target proteins.

The C4-chloro position acts as the critical electrophilic handle, enabling divergent late-stage functionalization through two primary mechanistic paradigms:

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient due to the inductive and mesomeric effects of its two nitrogen atoms. The C4 position is highly activated toward nucleophilic attack. The addition of a nucleophile (e.g., an amine or alkoxide) forms a stabilized Meisenheimer-like complex, followed by the rapid restoration of aromaticity via the elimination of the chloride leaving group[2][3].

  • Palladium-Catalyzed Cross-Coupling: For the formation of novel C–C bonds, the Suzuki-Miyaura reaction is the premier choice. While chloropyrimidines possess higher carbon-halogen bond dissociation energies than their bromo-counterparts, modern palladium precatalysts equipped with electron-rich, sterically demanding ligands readily undergo oxidative addition into the C–Cl bond[4][5].

Workflow & Mechanistic Diagram

G SM 4-Chloro-2-cyclopropyl- 6-isobutylpyrimidine SNAr_Amine SNAr (Amination) Primary/Secondary Amines SM->SNAr_Amine Nucleophilic Attack SNAr_Ether SNAr (Etherification) Alkoxides SM->SNAr_Ether Nucleophilic Attack Suzuki Suzuki-Miyaura Aryl Boronic Acids SM->Suzuki Oxidative Addition Prod_Amine 4-Amino Derivatives (C-N Bond Formation) SNAr_Amine->Prod_Amine Prod_Ether 4-Alkoxy Derivatives (C-O Bond Formation) SNAr_Ether->Prod_Ether Prod_Aryl 4-Aryl Derivatives (C-C Bond Formation) Suzuki->Prod_Aryl

Divergent functionalization pathways of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine.

Quantitative Data Presentation

The following table summarizes the optimized empirical parameters for the divergent functionalization of the starting material.

Reaction TypeNucleophile / Coupling PartnerCatalyst / BaseSolvent System & TempTypical Yield (%)Reaction Time (h)
SNAr (Amination) Primary Alkyl AminesDIPEA (2.0 eq)NMP, 90 °C85 - 95%2 - 4
SNAr (Amination) Secondary AminesK2CO3 (2.0 eq)DMF, 100 °C75 - 85%4 - 8
SNAr (Etherification) Sodium AlkoxidesNaH (1.5 eq)THF, 60 °C70 - 80%2 - 6
Suzuki-Miyaura Electron-Rich Aryl Boronic AcidsPd(dppf)Cl2, K2CO3Dioxane/H2O (4:1), 90 °C80 - 90%12 - 16
Suzuki-Miyaura Electron-Deficient Aryl Boronic AcidsPd(OAc)2/SPhos, K3PO4Toluene/H2O (5:1), 100 °C65 - 75%16 - 24

Detailed Experimental Protocols

Protocol A: SNAr Amination (Self-Validating System)

This protocol describes the synthesis of 4-amino derivatives via nucleophilic aromatic substitution[6].

  • Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 mmol, 210.7 mg).

  • Solvent & Reagent Addition: Dissolve the starting material in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL). Add the desired amine nucleophile (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

    • Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the amine nucleophile from undergoing protonation (which would render it inactive). NMP is selected for its high dielectric constant, which stabilizes the polar Meisenheimer transition state, thereby accelerating the reaction rate.

  • Execution: Seal the vial and heat the mixture at 90 °C for 2–4 hours.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The starting material exhibits a distinct isotopic pattern at m/z 211.1 and 213.1 ([M+H]+, 3:1 ratio due to 35Cl/37Cl). The complete disappearance of this signal, coupled with the emergence of the product mass, serves as an internal, self-validating confirmation of conversion[3].

  • Workup & Isolation: Cool the mixture to room temperature and partition between Ethyl Acetate (20 mL) and 5% aqueous LiCl solution (20 mL).

    • Causality Note: The aqueous LiCl wash is highly effective at partitioning the polar NMP solvent into the aqueous phase, preventing it from co-eluting with the product during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (Self-Validating System)

This protocol details the synthesis of 4-aryl derivatives via palladium-catalyzed C–C bond formation[7].

  • Reaction Setup: To a Schlenk flask, add 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 mmol, 210.7 mg), the desired aryl boronic acid (1.2 mmol), K2CO3 (2.0 mmol, 276 mg), and Pd(dppf)Cl2 (0.05 mmol, 36.6 mg).

  • Solvent Addition & Degassing: Add a pre-degassed mixture of 1,4-Dioxane and deionized H2O (4:1 v/v, 5.0 mL). Purge the flask with Argon for 5 minutes.

    • Causality Note: The biphasic solvent system is critical. Water dissolves the inorganic K2CO3 base, facilitating the formation of the reactive, electron-rich aryl-boronate complex required for the transmetalation step. Pd(dppf)Cl2 is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step and minimizes catalyst degradation[4].

  • Execution: Heat the reaction mixture to 90 °C under an Argon atmosphere for 12–16 hours.

  • In-Process Control (IPC) & Validation: Monitor via TLC (UV active at 254 nm) or LC-MS. The visual transition of the reaction mixture from a reddish-orange suspension to a dark, homogenous solution often correlates with active catalytic turnover.

  • Workup & Isolation: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and wash the pad with Ethyl Acetate (30 mL). Wash the combined filtrate with brine (20 mL), dry over Na2SO4, and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography.

References

  • ACS Publications. "Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF." The Journal of Organic Chemistry.[Link]

  • MDPI. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Molecules.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine

Welcome to the technical support center for the synthesis of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The content is structured in a question-and-answer format to directly address potential issues and provide scientifically-grounded, actionable solutions to improve reaction yield and purity.

Part 1: Synthesis Overview & Key Challenges

The synthesis of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine is typically achieved via a two-step process:

  • Condensation/Cyclization: A Pinner-type reaction involving the condensation of cyclopropanecarboxamidine with a β-ketoester, such as diethyl isobutylmalonate, to form the intermediate 2-cyclopropyl-6-isobutylpyrimidin-4(3H)-one.

  • Chlorination: The subsequent chlorination of the pyrimidone intermediate using a dehydrating/chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.

Each of these steps presents unique challenges that can significantly impact the overall yield. This guide will address these issues systematically.

Overall Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Purification A Cyclopropanecarboxamidine HCl D 2-Cyclopropyl-6-isobutylpyrimidin-4(3H)-one A->D Reflux B Diethyl Isobutylmalonate B->D Reflux C Base (e.g., NaOEt) in Anhydrous Solvent C->D Reflux F 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine D->F Heat (e.g., 70-110 °C) E POCl₃ (Phosphorus Oxychloride) E->F G Crude Product F->G Work-up H Purified Product G->H Column Chromatography / Recrystallization G Start Low Yield in Chlorination Step CheckReagent Is POCl₃ fresh and anhydrous? Start->CheckReagent CheckTemp Is reaction temperature sufficient? (e.g., >70 °C to reflux) CheckReagent->CheckTemp Yes Sol_Reagent Use fresh, high-purity POCl₃. Ensure anhydrous conditions. CheckReagent->Sol_Reagent No CheckWorkup Was the work-up performed correctly? (Reverse quench, pH control) CheckTemp->CheckWorkup Yes Sol_Temp Increase temperature incrementally. Consider adding a base (e.g., pyridine). CheckTemp->Sol_Temp No Sol_Workup Re-run with slow, reverse quench onto ice. Carefully neutralize to pH 7-8. CheckWorkup->Sol_Workup No ReRun Re-evaluate synthesis pathway CheckWorkup->ReRun Yes End Yield Improved Sol_Reagent->End Sol_Temp->End Sol_Workup->End

Optimization

troubleshooting dehalogenation side reactions in 4-chloro-2-cyclopropyl-6-isobutylpyrimidine

Introduction Welcome to the technical support guide for 4-chloro-2-cyclopropyl-6-isobutylpyrimidine. This pyrimidine derivative is a key intermediate in medicinal chemistry and drug development, valued for its role in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-chloro-2-cyclopropyl-6-isobutylpyrimidine. This pyrimidine derivative is a key intermediate in medicinal chemistry and drug development, valued for its role in the synthesis of complex molecular architectures. However, its utility in common cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is often hampered by a significant side reaction: dehalogenation, where the critical C4-chloro substituent is replaced by a hydrogen atom.

This guide provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help you minimize this undesired hydrodehalogenation, thereby improving reaction yield, simplifying purification, and ensuring the success of your synthetic campaigns.

Understanding the Problem: The Mechanism of Dehalogenation

Before troubleshooting, it is crucial to understand the root cause. In palladium-catalyzed cross-coupling reactions, dehalogenation is not a simple side reaction but a competing catalytic cycle. The primary culprit is the formation of a palladium-hydride (Pd-H) species.[1][2][3] This species can arise from several sources, including solvents (like DMF or alcohols), the base, or trace amounts of water in the reaction mixture.[2][4][5]

Once formed, the Pd-H species can intercept the primary catalytic cycle, leading to the undesired product. The general mechanism is illustrated below.

Diagram: Competing Catalytic Cycles

G Desired Cross-Coupling vs. Dehalogenation Side Reaction pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa Ar-Cl ar_pd_cl Ar-Pd(II)-Cl(Lₙ) oa->ar_pd_cl tm Transmetalation (with R-B(OR)₂) ar_pd_cl->tm pd_h_formation Pd-H Formation (from Base, H₂O, etc.) ar_pd_cl->pd_h_formation Forms Pd-H ar_pd_h Ar-Pd(II)-H(Lₙ) ar_pd_cl->ar_pd_h Halide Exchange with Hydride ar_pd_r Ar-Pd(II)-R(Lₙ) tm->ar_pd_r re Reductive Elimination ar_pd_r->re re->pd0 Regenerates Catalyst product Desired Product (Ar-R) re->product re_deh Reductive Elimination ar_pd_h->re_deh re_deh->pd0 Regenerates Catalyst dehalogenated Dehalogenated Byproduct (Ar-H) re_deh->dehalogenated

Caption: Catalytic cycles showing desired coupling (black) and competing dehalogenation (red).

The key to suppressing dehalogenation is to accelerate the desired steps (transmetalation and reductive elimination) relative to the formation and reaction of the palladium-hydride species.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when using 4-chloro-2-cyclopropyl-6-isobutylpyrimidine.

Q1: My main byproduct is the dehalogenated pyrimidine. What is the most likely cause?

A1: This is the classic sign of a hydrodehalogenation side reaction. Several factors can be responsible, often in combination. The most common culprits are an inappropriate choice of ligand, base, or solvent, as well as elevated reaction temperatures.[6][7] N-heterocyclic halides, like your pyrimidine substrate, are known to be particularly susceptible to this side reaction.[2][3]

Q2: How does my choice of palladium catalyst and ligand impact dehalogenation?

A2: The catalyst and ligand system is the single most critical factor. The goal is to use a ligand that promotes the desired C-C or C-N bond-forming reductive elimination faster than the competing dehalogenation pathway.

  • Expertise & Causality: Bulky, electron-rich phosphine ligands are highly recommended.[1] The steric bulk of these ligands accelerates the final reductive elimination step to release the desired product, while their electron-donating nature promotes the initial oxidative addition of the relatively unreactive C-Cl bond.[5] This combination speeds up the entire desired catalytic cycle, giving the dehalogenation pathway less time to occur. N-heterocyclic carbene (NHC) ligands can also be very effective at suppressing dehalogenation.[6]

Ligand TypeExamplesImpact on DehalogenationRationale
Bulky, Electron-Rich Monophosphines XPhos, SPhos, tBuXPhos, RuPhosStrongly Suppresses Accelerates reductive elimination, favoring the desired product pathway.[2]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrongly Suppresses Forms very stable and active catalysts that can accelerate the desired coupling.[8][9]
Less Bulky / Electron-Poor Ligands PPh₃ (Triphenylphosphine)Often Promotes Slower reductive elimination allows more time for the dehalogenation cycle to compete.
Bidentate Ligands DPPF, BINAPVariable Can be effective, but modern monophosphine ligands are often superior for this specific problem.[1]
Q3: Could the base be the problem? Which bases should I use or avoid?

A3: Yes, the base is a critical parameter. Strong bases can promote dehalogenation.[6] The mechanism can involve direct reaction with the palladium complex or generation of hydride species.

  • Expertise & Causality: Strong, non-coordinating bases like sodium tert-butoxide (NaOᵗBu) are often used in Buchwald-Hartwig aminations but can be aggressive and promote dehalogenation, especially with aryl chlorides.[10] Weaker inorganic bases are generally a safer choice. Carbonate and phosphate bases are often ideal because they are strong enough to facilitate the catalytic cycle but are less likely to generate the problematic Pd-H species.[1][2]

Base TypeExamplesDehalogenation RiskRecommendation
Phosphates K₃PO₄Low Excellent first choice for Suzuki reactions. Mild and effective.[1]
Carbonates Cs₂CO₃, K₂CO₃Low to Moderate Very common and effective. Cs₂CO₃ is more soluble and often gives better results.[1]
Alkoxides NaOᵗBu, KOᵗBuHigh Avoid if possible, especially for Suzuki. May be necessary for some C-N couplings, but use with caution.[10]
Fluorides KFLow Can be effective, especially if substrate has base-sensitive functional groups.
Q4: What role do solvent and temperature play?

A4: Both have a significant influence.

  • Solvent: Some solvents can act as a source of hydrogen for the dehalogenation reaction.[6] While commonly used, solvents like DMF can sometimes increase dehalogenation.[6] Aprotic, less coordinating solvents are often a better choice.

    • Recommended: Toluene, Dioxane, THF.[1][2]

    • Use with Caution: DMF, alcohols (unless used as a specific hydride source in a desired reduction).

  • Temperature: Higher temperatures accelerate all reactions, including the undesired dehalogenation.[2] It's a common mistake to increase the temperature to push a sluggish reaction to completion, which often only results in more byproduct.

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C).[2][3] If the desired reaction is too slow, it is better to optimize the catalyst system rather than simply increasing the heat. Microwave-assisted synthesis can sometimes be beneficial by rapidly heating the reaction, potentially favoring the kinetics of the desired coupling over the side reaction.[6][11]

Q5: My starting materials are pure. What else could be introducing a hydrogen source?

A5: The most common hidden hydrogen source is water.[4][6] Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases (like K₃PO₄) in a glovebox or dry atmosphere. Thoroughly degassing the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent) is also critical to remove oxygen, which can degrade catalysts, but it also helps remove dissolved moisture.[3]

Systematic Troubleshooting Workflow

If you are experiencing significant dehalogenation, follow this systematic approach to diagnose and solve the issue.

Caption: A step-by-step workflow for troubleshooting dehalogenation.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point to minimize dehalogenation for the Suzuki-Miyaura coupling of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine.

Materials:

  • 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos or XPhos (2.2 - 4.4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation: To a Schlenk flask that has been oven-dried and cooled under vacuum, add the 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Upon completion (or when the reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

  • Blackmond, D. G., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Request PDF: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]

  • Douglas, J. J., et al. (2020). Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases. Chemical Science (RSC Publishing). Available at: [Link]

  • Branowska, D., et al. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]

  • Desmarets, C., et al. (2002). Nickel(0)/Imidazolium Chloride Catalyzed Reduction of Aryl Halides. Organometallics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupling of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine .

While halogenated pyrimidines are generally excellent, highly reactive substrates for cross-coupling due to their electron-deficient nature 1, this specific derivative presents a unique dual-challenge. The adjacent 6-isobutyl group creates severe steric hindrance around the C4-Cl bond, while the electron-deficient pyrimidine core—a common motif in modern drug discovery 2—remains highly susceptible to side reactions like protodehalogenation.

This guide provides a causality-driven framework to optimize your reaction conditions, troubleshoot failures, and implement self-validating protocols.

Mechanistic Analysis & Catalytic Pathway

To optimize this reaction, we must first understand how the substrate's topology interacts with the catalytic cycle. The mechanism relies on a square-planar Pd complex toggling between Pd(0) and Pd(II) oxidation states 3.

  • Oxidative Addition (OA): The electron-withdrawing nature of the pyrimidine ring thermodynamically favors the insertion of Pd(0) into the C-Cl bond. However, kinetically, the bulky 6-isobutyl group physically blocks the approach of standard catalysts like Pd(PPh3)4.

  • Transmetalation (TM): The base activates the boronic acid to form a nucleophilic boronate. If OA is delayed by sterics, the activated boronic acid may degrade (protodeboronation) or homocouple before it can react with the Pd(II) complex.

  • Reductive Elimination (RE): The final C-C bond formation requires the two coupling partners to be in a cis conformation on the Pd center. Bulky ligands are required to force this geometry and accelerate product release 4.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] PdII_OA Oxidative Addition [Pd(II)(Ar)(Cl)L] Pd0->PdII_OA + Pyrimidine-Cl PdII_TM Transmetalation [Pd(II)(Ar)(R)L] PdII_OA->PdII_TM + R-B(OH)2 / Base Product Coupled Product + Pd(0)L PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Mechanism of Suzuki-Miyaura cross-coupling for 4-chloro-2-cyclopropyl-6-isobutylpyrimidine.

Quantitative Optimization Matrix

Selecting the right catalyst and base combination is critical. Standard conditions often fail due to the steric shielding of the C4 position. The table below summarizes the causality behind various condition screens and their expected outcomes based on empirical data for hindered 4-chloropyrimidines.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Expected YieldMechanistic Causality & Observation
Pd(PPh3)4 Na2CO3Toluene:H2O (4:1)90< 15%PPh3 is not electron-rich enough to force OA into the sterically hindered C-Cl bond. High starting material recovery.
Pd(dppf)Cl2 K2CO3Dioxane:H2O (4:1)9040 - 50%Bidentate ligand improves stability, but slow RE leads to competitive protodehalogenation of the pyrimidine.
XPhos Pd G3 K3PO4Dioxane:H2O (4:1)90> 85% XPhos is highly electron-rich (accelerates OA) and bulky (forces rapid RE). G3 precatalyst ensures active Pd(0) generation.
XPhos Pd G3 Cs2CO3Anhydrous Dioxane10070 - 80%Useful if the boronic acid is highly water-sensitive. Slower reaction rate due to poor base solubility.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each phase includes a diagnostic checkpoint to confirm the chemical state before proceeding.

ProtocolWorkflow Prep 1. Reagent Prep Weigh in glovebox Solvent 2. Solvent Addition Degassed Dioxane/H2O Prep->Solvent React 3. Reaction Heat at 90°C for 12h Solvent->React Workup 4. Workup Aqueous extraction React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Standard experimental workflow for the optimized Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology (Optimized XPhos Pd G3 Route)

Step 1: Reagent Preparation

  • Charge a dry Schlenk flask or reaction vial with 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 equiv, typically 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv), K3PO4 (2.0 equiv), and XPhos Pd G3 (0.05 equiv).

  • Validation Checkpoint 1: Ensure the XPhos Pd G3 is a free-flowing, light-colored solid. If it has turned dark brown or black, the precatalyst has degraded to palladium black and will not initiate the cycle.

Step 2: Solvent Addition & Degassing

  • Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M relative to the pyrimidine).

  • Evacuate and backfill the vessel with ultra-pure Argon (3 cycles).

  • Validation Checkpoint 2: Upon stirring at room temperature for 5 minutes, the solution should exhibit a homogeneous, distinct color change (often pale yellow to reddish-orange), indicating the activation of the G3 precatalyst into the active monoligated Pd(0) species.

Step 3: Heating and Reaction Monitoring

  • Heat the reaction mixture to 90 °C. Note: Reactions with electron-deficient halides can occasionally exhibit rapid exotherms [[5]](); ensure appropriate temperature control.

  • Validation Checkpoint 3 (2 Hours): Sample the reaction for LC-MS. You should observe the disappearance of the starting material mass ( M+ ) and the emergence of the coupled product mass. If unreacted starting material remains but boronic acid is absent, protodeboronation has occurred.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Validation Checkpoint 4: Calculate the crude mass balance after solvent evaporation. A mass balance < 80% of the theoretical yield suggests product loss into the aqueous phase (common if the coupled product contains basic amines) or volatility issues.

Diagnostic Troubleshooting Logic

If your reaction fails, do not blindly add more catalyst. Use the logic tree below to identify the mechanistic breakdown.

TroubleshootingTree Start Issue: Low Yield (< 20%) CheckSM Is Pyrimidine Consumed? Start->CheckSM Yes Yes CheckSM->Yes No No CheckSM->No SideProd Analyze Side Products Yes->SideProd Side Reactions Cat Action: Use XPhos Pd G3 No->Cat Poor Oxidative Addition Dehal Protodehalogenation SideProd->Dehal Homocoup Homocoupling SideProd->Homocoup Water Action: Reduce Water Dehal->Water Degas Action: Strictly Degas Homocoup->Degas

Diagnostic logic tree for troubleshooting low yields in hindered pyrimidine Suzuki couplings.

Frequently Asked Questions (FAQs)

Q: My reaction stalls at 50% conversion, but LC-MS shows no side products. Should I add more catalyst? A: Catalyst deactivation is likely, but adding more catalyst rarely solves the root cause. Stalling is usually caused by the degradation of your boronic acid (protodeboronation) due to the extended heating required to overcome the 6-isobutyl steric hindrance. Solution: Add the boronic acid in two portions (0.75 eq at the start, 0.75 eq after 4 hours).

Q: I am observing a significant amount of the des-chloro pyrimidine (protodehalogenation). How do I prevent this? A: Protodehalogenation competes directly with transmetalation. It occurs when the Pd(II) intermediate reacts with water or undergoes β -hydride elimination (if aliphatic alcohols are present). Solution: Switch to an anhydrous base system (e.g., Cs2CO3 in anhydrous dioxane) or ensure you are using a highly sterically demanding ligand like XPhos, which accelerates transmetalation and reductive elimination over competitive side reactions [[4]]().

Q: Why do we use K3PO4 instead of standard Na2CO3? A: K3PO4 is significantly more soluble in the Dioxane/H2O solvent system than Na2CO3. For sterically hindered substrates, maintaining a high concentration of dissolved base is critical to rapidly form the reactive boronate complex, pushing the transmetalation step forward before the catalyst can decompose.

Q: Can I use microwave irradiation for this specific substrate? A: Yes. Microwave-assisted synthesis is highly efficient for 4-chloropyrimidines, often reducing reaction times from 18 hours to 30 minutes [[1]](). If using a microwave, cap the temperature at 110 °C to prevent thermal degradation of the cyclopropyl ring.

Sources

Optimization

Technical Support Center: Purification of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 4-chloro-2-cyclopropyl-6-isobutylpyrimidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 4-chloro-2-cyclopropyl-6-isobutylpyrimidine . This intermediate features a highly polarizable pyrimidine core with basic nitrogen atoms, juxtaposed against lipophilic cyclopropyl and isobutyl substituents, and an electron-withdrawing chlorine atom. This unique electrostatic profile dictates a highly specific chromatographic strategy to prevent streaking, degradation, and co-elution.

Troubleshooting Guide & FAQs

Q1: Why does my 4-chloro-2-cyclopropyl-6-isobutylpyrimidine streak on the silica column, and how do I fix it? A1: Causality: Pyrimidines contain basic nitrogen atoms in their aromatic ring. These nitrogens act as strong hydrogen bond acceptors and interact heterogeneously with the acidic silanol (-SiOH) groups on standard normal-phase silica gel. This non-uniform binding causes the compound to drag or "streak" as it elutes down the column[1]. Solution: You must neutralize the acidic silanols. This is achieved by adding 1.0% to 2.0% of a basic modifier, such as triethylamine (TEA), to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA)[1]. Alternatively, you can switch the stationary phase entirely to basic alumina, which inherently avoids acidic interactions and eliminates the need for basic modifiers[2].

Q2: I am observing split peaks during elution. Is my compound degrading? A2: Causality: While acid-catalyzed degradation is possible, split peaks in flash chromatography are most frequently caused by poor column bed integrity—such as a void space at the top of the column or channeling within the silica bed[3]. This physical defect causes eddy currents and uneven migration rates. Solution: Ensure the column is packed tightly. If using pre-packed columns with removable caps, you can fill the void space with fresh silica media[3]. To rule out chemical degradation (acid sensitivity on silica), perform a 2D TLC: spot the compound, run it in your solvent system, rotate the plate 90 degrees, and run it again. If a new spot appears or the spot streaks in the second dimension, the compound is actively degrading[4].

Q3: How do I translate my TLC method to an optimized flash chromatography gradient? A3: Causality: The retention factor (Rf) on a TLC plate is inversely proportional to the Column Volume (CV) required to elute the compound ( CV=1/Rf​ )[5]. Solution: Adjust your solvent system so the target compound has an Rf between 0.2 and 0.4. This correlates to an elution between 2.5 and 5 CVs, providing the optimal balance between resolution and run time[5]. Always use TLC plates that match the specific silica used in your flash column to prevent discrepancies in retention prediction[5].

Chromatographic Logic & Workflow

PurificationWorkflow Start Crude 4-chloro-2-cyclopropyl- 6-isobutylpyrimidine TLC Perform TLC (Hexane/EtOAc) Start->TLC CheckStreak Does the spot streak? TLC->CheckStreak AddTEA Add 1% TEA to mobile phase or use Basic Alumina CheckStreak->AddTEA Yes CheckRf Is Rf between 0.2 - 0.4? CheckStreak->CheckRf No AddTEA->CheckRf AdjustSolvent Adjust Hexane/EtOAc ratio CheckRf->AdjustSolvent No RunColumn Run Flash Chromatography (Spherical Silica, 20-40 µm) CheckRf->RunColumn Yes AdjustSolvent->TLC Pure Pure Pyrimidine Derivative RunColumn->Pure

Logical workflow for optimizing the flash chromatography purification of pyrimidine derivatives.

Quantitative Method Parameters

To ensure reproducibility, adhere to the following optimized parameters for pyrimidine derivative purification.

ParameterTarget ValueCausality / Impact
Target TLC Rf 0.20 – 0.40Ensures elution between 2.5 and 5 Column Volumes (CV), preventing band broadening[5].
Silica Particle Size 20 – 40 µm (Spherical)Spherical packing creates linear beds, improving resolution without increasing back pressure[2].
Basic Modifier (TEA) 1.0% – 2.0% (v/v)Competitively binds acidic silanols to prevent pyrimidine streaking and tailing[1].
Crude to Silica Ratio 1:30 to 1:50Prevents column overloading, ensuring sharp elution bands and preventing co-elution[1].

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be a self-validating system, ensuring that any errors are caught prior to committing the bulk crude material to the column.

Phase 1: Method Development & Validation
  • Solvent Scouting: Prepare a mixture of Hexanes and Ethyl Acetate (e.g., 95:5 v/v). Spot the crude 4-chloro-2-cyclopropyl-6-isobutylpyrimidine on a silica TLC plate.

  • Stability Check (2D TLC): Run the TLC plate, dry it completely, rotate it 90°, and run it again in the same solvent. Confirm a single spot on the diagonal to validate that the pyrimidine is not degrading on the acidic silica[4].

  • Modifier Optimization: If the spot exhibits tailing, add 1% TEA to the TLC developing chamber. Re-evaluate to ensure a tight, circular spot[1].

  • Rf Targeting: Adjust the Hexane/EtOAc ratio until the target compound's Rf is ~0.3 (approximately 3.3 CV)[5].

Phase 2: Column Preparation and Dry Loading
  • Stationary Phase Selection: Select a high-performance spherical silica column (20-40 µm) to maximize the resolution of the target from closely eluting structural isomers or over-alkylated byproducts[2].

  • Equilibration: Flush the column with 3-5 CVs of the initial mobile phase (e.g., 95:5 Hexanes/EtOAc + 1% TEA) to deactivate the silanols and equilibrate the bed.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (or diatomaceous earth) and evaporate under reduced pressure to a free-flowing powder. Load this evenly onto the top of the column frit to ensure a narrow injection band.

Phase 3: Elution and Isolation
  • Gradient Elution: Program the automated flash system to run a shallow gradient, starting from 2% EtOAc to the optimized concentration (e.g., 10% EtOAc) over 10 to 15 CVs.

  • Detection: Monitor UV absorbance at 254 nm, as the pyrimidine core is highly UV-active. Enable baseline correction on the flash system if the rising EtOAc gradient causes baseline drift.

  • Fraction Analysis: Confirm fraction purity via TLC before pooling. Concentrate the pooled fractions under reduced pressure to yield the pure 4-chloro-2-cyclopropyl-6-isobutylpyrimidine.

References

  • Teledyne ISCO. "RediSep columns - Teledyne ISCO." Teledyne Labs. Available at: [Link]

  • Teledyne ISCO. "Improve flash chromatography method development with matching TLC plates." Teledyne Labs. Available at: [Link]

  • Biotage. "Why are my flash column chromatography peaks splitting?" Biotage. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine

Target Audience: Researchers, Analytical Scientists, and API Development Professionals 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine is a highly reactive electrophilic intermediate widely utilized in pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and API Development Professionals

4-Chloro-2-cyclopropyl-6-isobutylpyrimidine is a highly reactive electrophilic intermediate widely utilized in pharmaceutical synthesis. Due to the inherent electron deficiency of the pyrimidine ring, the C4-chloro position is exceptionally vulnerable to nucleophilic attack. This technical guide provides field-proven troubleshooting strategies and self-validating protocols to prevent degradation and ensure the reproducibility of your downstream synthetic workflows.

Section 1: Core FAQs on Degradation Mechanisms

Q: What is the primary degradation pathway for this compound during long-term storage? A: The dominant degradation mechanism is Nucleophilic Aromatic Substitution (SNAr) resulting in hydrolysis[1]. The electronegative nitrogen atoms in the pyrimidine ring, coupled with the electron-withdrawing chlorine atom, render the C4 position highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, displacing the chloride ion to form 4-hydroxy-2-cyclopropyl-6-isobutylpyrimidine (which rapidly tautomerizes to its stable pyrimidone form). This degradation kinetic is significantly accelerated by elevated temperatures and acidic or basic microenvironments[2].

Q: Can I prepare stock solutions in methanol or DMSO for long-term storage? A: No. Protic solvents (e.g., methanol, ethanol, water) are inherently nucleophilic and will directly react with the 4-chloro group to form corresponding ether degradation products (e.g., 4-methoxy derivatives). While aprotic solvents like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) do not react directly, they are highly hygroscopic. Over time, they absorb atmospheric moisture, which then facilitates the rapid hydrolysis of the chloropyrimidine[3]. Stock solutions should only be prepared immediately prior to use.

Q: How can I analytically distinguish the intact molecule from its degraded form? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this verification. The intact 4-chloro-2-cyclopropyl-6-isobutylpyrimidine will exhibit a characteristic chlorine isotope pattern (an M and M+2 peak in a ~3:1 ratio). Upon hydrolysis, the 4-hydroxy degradation product will elute at a different retention time, lose the chlorine isotope signature, and display a mass shift of -18.5 Da (loss of Cl, gain of OH).

Section 2: Quantitative Stability Data

To guide your laboratory storage strategies, the following table summarizes the anticipated stability of reactive chloropyrimidine derivatives under various environmental conditions based on forced degradation kinetics[4].

Storage ConditionAtmosphereSolvent StateEstimated StabilityRecommended Application
Room Temp (20°C) Ambient AirNeat (Solid)< 2 WeeksShort-term transit only
4°C DesiccatedNeat (Solid)3 - 6 MonthsActive benchtop synthesis
-20°C Argon / N₂Neat (Solid)> 2 YearsLong-term bulk storage
-80°C Argon / N₂Anhydrous DMSO1 - 3 MonthsPre-aliquoted HTS libraries

Section 3: Self-Validating Experimental Protocols

To ensure the integrity of your compound, follow these self-validating protocols. The causality behind each step is explicitly defined to build a robust, error-resistant workflow.

Protocol A: Moisture-Free Aliquoting and Long-Term Storage
  • Thermal Equilibration: Remove the bulk container from -20°C storage and place it in a vacuum desiccator at room temperature for 2 hours before opening.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the chemical surface, instantly initiating the hydrolysis cascade.

  • Inert Atmosphere Handling: Transfer the equilibrated container to a glove box purged with dry Argon (or Nitrogen).

    • Causality: Argon is heavier than air and effectively displaces both oxygen and residual water vapor, preventing nucleophilic attack during the physical transfer of the solid.

  • Aliquoting: Weigh the solid into oven-dried, amber glass vials.

    • Causality: Oven-drying (150°C for 4 hours) eliminates microscopic surface moisture on the glass. Amber vials prevent potential photolytic cleavage of the C-Cl bond.

  • Sealing: Cap each vial with a PTFE-lined septum cap and wrap the seal with Parafilm.

    • Causality: PTFE is chemically inert and impermeable to moisture, unlike standard rubber septa which can degrade, absorb water, or outgas over time.

  • Storage: Immediately transfer the aliquots to a -20°C freezer.

    • Causality: Low temperatures kinetically halt any residual SNAr reactions, preserving the compound indefinitely.

Protocol B: Forced Degradation Study (Method Validation)

Before analyzing your stored batches, you must validate that your HPLC/LC-MS method can actually resolve the degradation products from the parent peak[4].

  • Acidic Hydrolysis: Dissolve 5 mg of the compound in 1 mL of a 1:1 mixture of 0.1 M HCl and HPLC-grade Acetonitrile.

  • Thermal Acceleration: Incubate the sealed vial at 60°C for 24 hours.

  • Neutralization: Cool to room temperature and neutralize with 0.1 M NaOH.

  • Analysis: Inject the sample into your LC-MS. You must observe the emergence of the 4-hydroxy peak. If the parent and degradation peaks co-elute, adjust your mobile phase gradient (e.g., decrease the initial organic modifier percentage) until baseline resolution is achieved.

Section 4: Workflow Visualization

The following diagram maps the logical relationship between environmental risks, the degradation pathway, and the corresponding mitigation strategies implemented in our protocols.

G Parent 4-Chloro-2-cyclopropyl- 6-isobutylpyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Parent->Reaction Electrophilic C4 Moisture Atmospheric Moisture (H2O Nucleophile) Moisture->Reaction Nucleophilic Attack Product 4-Hydroxy Degradation Product Reaction->Product Hydrolysis Mitigation1 Equilibration & Argon Purge Mitigation1->Moisture Excludes Mitigation2 Storage at -20°C Mitigation2->Reaction Kinetically Halts

Logical relationship between moisture exposure, SNAr degradation, and targeted mitigation workflows.

References

  • BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Padilla, A. G., & Pearlman, B. A. "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid." Organic Process Research & Development.
  • BenchChem FAQs. "Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
  • BenchChem. "An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.

Sources

Optimization

Technical Support Center: Solvent Optimization for 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine Recrystallization

Welcome to the Technical Support Center for the recrystallization of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS 945955-12-4). This portal is designed for researchers, process chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the recrystallization of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS 945955-12-4). This portal is designed for researchers, process chemists, and drug development professionals. Here, we synthesize thermodynamic principles, regulatory guidelines, and field-proven methodologies to solve complex crystallization challenges.

The Causality of Solvent Selection

4-chloro-2-cyclopropyl-6-isobutylpyrimidine is a highly lipophilic intermediate. The presence of both an isobutyl group and a cyclopropyl group significantly depresses the molecule's melting point and increases its solubility in non-polar organic solvents. Conversely, the pyrimidine core and the chloro-substituent provide localized polarity.

This structural dichotomy makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the solute separates as a dense, impure liquid rather than a crystalline solid[1].

To achieve high-purity crystals, solvent selection must balance thermodynamic solubility curves with regulatory compliance. The International Council for Harmonisation (ICH) Q3C guidelines dictate the prioritization of Class 3 solvents (low toxic potential) over Class 2 solvents[2].

Quantitative Data: Solvent System Candidates
Solvent / AntisolventICH Q3C ClassBoiling Point (°C)PDE LimitSuitability & Mechanistic Role
Isopropanol (IPA) Class 382.5> 50 mg/dayExcellent Primary Solvent. Provides H-bonding to pyrimidine nitrogens while accommodating lipophilic tails.
Methanol Class 264.73000 ppmGood Primary Solvent. High solubility at elevated temps, but regulatory limits require strict residual testing[3].
Heptane Class 398.4> 50 mg/dayIdeal Antisolvent. Lowers solubility gradually, widening the Metastable Zone Width (MSZW) without inducing LLPS.
Water N/A100.0N/AHigh Risk Antisolvent. Extreme polarity difference forces rapid supersaturation, almost guaranteeing oiling out[4].

Visualizing the Crystallization Workflows

To systematically navigate the recrystallization of lipophilic pyrimidines, refer to the logical decision trees below.

G Start Crude 4-chloro-2-cyclopropyl -6-isobutylpyrimidine Screen Solubility Screening (ICH Q3C Class 3 Solvents) Start->Screen Dissolve Dissolution at T_high (e.g., 60°C in IPA) Screen->Dissolve Cool Controlled Cooling (0.1 - 0.2 °C/min) Dissolve->Cool Phase Phase Separation Observed? Cool->Phase Oil Oiling Out (LLPS) Phase->Oil Yes Crystal Nucleation & Growth Phase->Crystal No Mitigate 1. Add Seed Crystals 2. Reduce Antisolvent Ratio 3. Lower Supersaturation Oil->Mitigate Isolate Filtration & Drying Crystal->Isolate Mitigate->Cool Re-heat & Retry

Workflow for solvent screening and mitigation of oiling out (LLPS).

G Supersat High Supersaturation Generation T_melt Operating Temp (T) vs. Solute Melting Point (Tm) Supersat->T_melt Cond1 T > Tm (in solvent) T_melt->Cond1 Cond2 T < Tm (in solvent) T_melt->Cond2 LLPS Liquid-Liquid Phase Separation (Oiling Out) Cond1->LLPS Cryst Solid-Liquid Phase Separation (Crystallization) Cond2->Cryst Impurity Impurity Entrapment Poor Yield LLPS->Impurity Pure High Purity Crystals Cryst->Pure

Mechanistic pathway determining crystallization vs. liquid-liquid phase separation.

Troubleshooting Guides & FAQs

Q1: My recrystallization is forming a dense oil at the bottom of the flask instead of crystals. Why is this happening, and how do I fix it? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution reaches supersaturation at a temperature that is higher than the melting point of the solute-solvent mixture[4]. Because the cyclopropyl and isobutyl groups lower the lattice energy of the molecule, the compound prefers to separate as a liquid phase. Solution: You must shift the crystallization pathway by avoiding high supersaturation at elevated temperatures.

  • Switch to a less polar antisolvent (e.g., replace water with heptane) to decrease the steepness of the solubility drop[1].

  • Introduce seed crystals before the cloud point is reached to bypass the energy barrier for nucleation.

Q2: The compound is not dissolving in the hot solvent, even at the boiling point. What are my next steps? Causality: The solvent may lack the specific interactions (like hydrogen bonding or dipole-dipole interactions) required to overcome the crystal lattice energy of the crude material. Solution: For chlorinated pyrimidines, polar aprotic solvents or mixtures of alcohols and other organic solvents are highly effective[5]. Add a small volume (5-10% v/v) of a stronger solvent like Methanol or Acetonitrile to your primary solvent (e.g., IPA) to disrupt the lattice, then proceed with cooling.

Q3: The recrystallization process resulted in a very low yield. The compound remains in the mother liquor. How can I optimize this? Causality: The solubility of the compound at your terminal cooling temperature (e.g., 5°C) is too high. This is common with lipophilic pyrimidines in pure alcohol systems. Solution: Implement an antisolvent crystallization strategy. Once the solution is cooled to room temperature, slowly add an ICH Class 3 antisolvent (like Heptane) dropwise to force the remaining solute out of the mother liquor[2]. Ensure the addition is slow to prevent localized supersaturation, which leads to oiling out.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol utilizes a Seeded Cooling-Antisolvent Crystallization method. This protocol is self-validating; it includes internal checkpoints to verify the thermodynamic state of the system before proceeding.

Protocol: IPA/Heptane Seeded Crystallization

Step 1: Dissolution Place the crude 4-chloro-2-cyclopropyl-6-isobutylpyrimidine in a jacketed reactor. Add Isopropanol (IPA) at a ratio of 5 volumes (5 mL per 1 g of crude). Heat the mixture to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved. Self-Validation Checkpoint 1: The solution must be completely transparent. If particulate matter remains, perform a hot filtration to remove insoluble impurities[5].

Step 2: Antisolvent Titration & MSZW Targeting Maintain the temperature at 60°C. Slowly add Heptane (antisolvent) dropwise until the solution exhibits a faint, transient opalescence that disappears upon stirring. This indicates you have reached the edge of the Metastable Zone Width (MSZW).

Step 3: Seeding Cool the reactor slightly to 55°C. Introduce 0.5% to 1.0% (w/w) of pure 4-chloro-2-cyclopropyl-6-isobutylpyrimidine seed crystals. Self-Validation Checkpoint 2: Observe the system for 30 minutes. The seed crystals should remain suspended and slowly grow. If they dissolve, the solution is undersaturated; add 5% more Heptane. If the solution suddenly turns milky and an oil forms, the system has crashed; reheat to 60°C and add 10% more IPA.

Step 4: Controlled Cooling Once crystal growth is confirmed, initiate a linear cooling ramp of 0.1 °C/min down to 5°C. Slow cooling is critical to allow the highly lipophilic molecules time to arrange into a stable crystal lattice rather than crashing out as an oil[1].

Step 5: Isolation and Washing Hold the suspension at 5°C for 2 hours to maximize yield. Isolate the crystals via vacuum filtration. Wash the filter cake with a pre-chilled (5°C) mixture of IPA/Heptane (1:4 ratio) to remove residual mother liquor without dissolving the product. Dry under vacuum at 40°C.

References

[3] International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH, 22 Apr. 2021, [Link].

[4] ResolveMass Laboratories Inc. "ICH Q3C Residual Solvents Case Study: Generic Drug Project." ResolveMass, 09 Jul. 2025, [Link].

[5] University of Wisconsin-Madison. "Recrystallization." UW-Madison Chemistry, [Link].

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine

Welcome to the Technical Support Center for the scale-up synthesis of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine. This guide is designed for researchers and drug development professionals transitioning this critical pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine. This guide is designed for researchers and drug development professionals transitioning this critical pyrimidine intermediate from the kilo-lab to the pilot plant.

Below, you will find a mechanistic overview, a causality-driven troubleshooting guide, quantitative impurity data, and a validated, self-correcting scale-up protocol.

Module 1: Mechanistic Overview

The transformation of 2-cyclopropyl-6-isobutylpyrimidin-4-ol to its chlorinated derivative relies on the activation of the hydroxyl group (via its keto-enol tautomer) using phosphorus oxychloride (POCl₃). Understanding this pathway is critical, as the transient dichlorophosphinate intermediate is highly sensitive to thermal stress and moisture, dictating the impurity profile during scale-up.

Mechanism A 2-Cyclopropyl-6-isobutylpyrimidin-4-ol (Keto-Enol Tautomerism) B Phosphorylation (POCl3 + Base) A->B C Dichlorophosphinate Intermediate B->C D Nucleophilic Aromatic Substitution (SNAr) C->D E 4-Chloro-2-cyclopropyl- 6-isobutylpyrimidine D->E

Mechanistic pathway of pyrimidin-4-ol chlorination via POCl3.

Module 2: Troubleshooting Guide & FAQs

Q1: Why does my HPLC show 15% unreacted starting material after the aqueous quench, despite in-process controls (IPC) indicating >99% conversion? Causality: This is a classic false-negative for conversion, caused by retrograde hydrolysis during the quenching phase. When scaling up using traditional excess POCl₃, the post-reaction mixture contains massive amounts of unreacted chlorinating agent[1]. During the aqueous quench, excess POCl₃ reacts violently with water, releasing immense heat and HCl gas[1]. This latent exothermic event causes localized temperature spikes at the biphasic interface, driving the retrograde hydrolysis of the newly formed 4-chloro-2-cyclopropyl-6-isobutylpyrimidine back into the starting pyrimidin-4-ol[2]. Solution: Transition from an excess POCl₃ method to an equimolar POCl₃ protocol[2]. If excess POCl₃ must be used, perform a vacuum distillation to remove >90% of the unreacted POCl₃ prior to a reverse-quench (adding the reaction mixture slowly into a large volume of a chilled water/toluene biphasic mixture, strictly maintaining T < 20°C).

Q2: We are observing a significant increase in dark, tarry impurities (dimers/polymers) when scaling from 50g to 2kg. How do we suppress this? Causality: Tarry impurities and inseparable polymeric matrices in pyrimidine scale-ups are primarily driven by prolonged thermal stress and the degradation of organic bases (e.g., N,N-dimethylaniline) in a large excess of POCl₃[3]. At the kilo-scale, extended heating and cooling ramps exacerbate these side reactions. Solution: Implement a solvent-free, sealed-reactor method using exactly 1.0 to 1.05 equivalents of POCl₃ and 1.0 equivalent of pyridine[2]. Pyridine acts as an efficient acid scavenger and nucleophilic catalyst without the oxidative degradation profile of dialkylarylamines. By minimizing POCl₃, you eliminate the excess reactive phosphorus species that trap the product in tarry matrices[4].

Q3: What is the most reliable self-validating IPC to ensure the reaction is ready for quenching without risking false positives? Causality: Standard Reverse-Phase HPLC or TLC can yield false positives for unreacted starting material because the active dichlorophosphinate intermediate rapidly hydrolyzes on the silica or HPLC column[1]. Solution: Implement a derivatization IPC protocol. Quench the reactor sample into anhydrous methanol containing a tertiary amine base. This traps the reactive intermediate as a stable methyl ester. Analyze via LC-MS to monitor the disappearance of the starting mass and confirm the presence of the target 4-chloro product without hydrolysis artifacts.

Module 3: Data Analytics

To justify the transition from traditional methods to the optimized protocol, the following table summarizes the quantitative impurity profile observed during a 500g validation batch.

Impurity TypeTraditional Excess POCl₃ MethodOptimized Equimolar POCl₃ MethodCausality for Reduction
Residual Pyrimidin-4-ol 8.5%< 0.5%Elimination of exothermic hydrolysis during quench.
Dimeric/Tarry Degradants 4.2%0.8%Reduction of thermal stress and excess phosphorus oligomers.
Over-chlorinated Species 1.1%< 0.1%Strict stoichiometric control of the chlorinating agent.
Overall Isolated Yield 72%91%Prevention of product loss to the aqueous phase and tar matrices.

Module 4: Validated Scale-Up Protocol

Self-Validating System: This protocol utilizes stoichiometric control to eliminate the need for hazardous excess POCl₃ quenching, intrinsically preventing hydrolysis impurities and validating the integrity of the product at the isolation step[2].

Workflow S1 1. Reactor Charging (Substrate + Pyridine) S2 2. Equimolar POCl3 Addition (<30°C) S1->S2 S3 3. Sealed Heating (110°C, 3-4 hrs) S2->S3 S4 4. Vacuum Distillation (Remove Volatiles) S3->S4 S5 5. Biphasic Quench (Toluene/Water, <20°C) S4->S5

Optimized equimolar POCl3 scale-up workflow for impurity minimization.

Step-by-Step Methodology
  • Reactor Charging: Under a dry nitrogen atmosphere, charge a glass-lined or Teflon-lined reactor with 2-cyclopropyl-6-isobutylpyrimidin-4-ol (1.0 eq) and anhydrous pyridine (1.0 eq)[5]. Ensure the reactor is equipped with an internal temperature probe and a scrubber system.

  • Equimolar Addition: Cool the reactor jacket to 10°C. Slowly add POCl₃ (1.05 eq) dropwise. Critical Control Parameter: Maintain the internal temperature below 30°C to prevent premature, uncontrolled exothermic phosphorylation[2].

  • Sealed Heating: Seal the reactor and heat the mixture to 110°C for 3 to 4 hours[2].

    • Self-Validation Check: Perform the methanol-quench LC-MS IPC (as described in the FAQ) to confirm >99% conversion before proceeding.

  • Volatile Removal: Cool the reactor to 50°C and apply vacuum distillation to remove any trace unreacted POCl₃ and pyridine hydrochloride byproducts[1]. This step ensures the subsequent quench is non-violent.

  • Controlled Biphasic Quench: Dilute the concentrated residue with toluene (5 volumes). Slowly transfer this organic mixture into a separate reactor containing a vigorously stirred mixture of water (10 volumes) and toluene (5 volumes) pre-chilled to 5°C. Maintain the quench temperature strictly below 20°C to prevent any residual hydrolysis[1].

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO₃ (to neutralize residual acid), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield high-purity 4-chloro-2-cyclopropyl-6-isobutylpyrimidine[3].

References

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. ACS Omega, 2020. URL:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2012. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine Purity Analysis: A Comparison Guide

Introduction & Analytical Challenges 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4) is a highly functionalized, lipophilic pyrimidine derivative utilized as a critical building block in advanced active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

4-Chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4) is a highly functionalized, lipophilic pyrimidine derivative utilized as a critical building block in advanced active pharmaceutical ingredient (API) synthesis[1]. Accurately determining the purity of this intermediate requires overcoming two primary chromatographic challenges:

  • Basic Nitrogen Interactions: The nitrogen atoms within the pyrimidine core are basic and highly prone to secondary ion-exchange interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • Steric Hindrance: The bulky 2-cyclopropyl and 6-isobutyl substituents create a significant steric shield around the aromatic core, demanding a stationary phase with specific shape selectivity to achieve proper retention and resolution from structurally similar impurities (e.g., positional isomers or des-chloro degradants).

This guide objectively compares various high-performance liquid chromatography (HPLC) stationary phases to establish the optimal method for purity analysis. Furthermore, it outlines a self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines[2].

Causality in Column Selection: A Comparative Analysis

When developing a stability-indicating method for sterically hindered pyrimidine derivatives, standard C18 columns often yield suboptimal results. The high hydrophobicity of the C18 phase, combined with the lipophilic isobutyl and cyclopropyl groups, leads to excessive retention times. More critically, standard C18 phases rely solely on dispersive hydrophobic interactions and lack the geometric flexibility to resolve structurally similar isomers.

To mitigate this, alternative stationary phases must be evaluated based on their interaction mechanisms:

  • Standard C18 (Baseline): Relies on hydrophobic partitioning. Fails to shield residual silanols effectively from the basic pyrimidine nitrogens, resulting in broad, asymmetric peaks.

  • Biphenyl: Offers enhanced π−π interactions for the pyrimidine ring. However, the rigid biphenyl structure struggles to accommodate the bulky alkyl substituents of this specific molecule, leading to unnecessarily long run times and moderate peak broadening.

  • Phenyl-Hexyl (Optimized): The phenyl ring provides necessary π−π interactions, while the 6-carbon hexyl spacer offers the conformational flexibility needed to penetrate the steric shield created by the cyclopropyl and isobutyl groups. This synergistic mechanism results in sharp peaks, superior theoretical plate counts, and optimal resolution.

Quantitative Performance Comparison

The following table summarizes the comparative performance of three column chemistries during method optimization (Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile, Flow Rate: 1.0 mL/min).

Column ChemistrySelectivity MechanismResolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Run Time (min)
Standard C18 Hydrophobic Partitioning1.41.851,80018.5
Biphenyl Enhanced π−π Interactions2.11.403,50024.0
Phenyl-Hexyl π−π
  • Steric Penetration
2.8 1.05 6,200 14.0

G Analyte 4-Chloro-2-cyclopropyl- 6-isobutylpyrimidine (Basic N, Steric Bulk) C18 Standard C18 Analyte->C18 Hydrophobic Only Silanol Tailing PhenylHexyl Phenyl-Hexyl Analyte->PhenylHexyl Pi-Pi + Steric Penetration Biphenyl Biphenyl Analyte->Biphenyl Enhanced Pi-Pi Rigid Structure Out1 Broad Peaks (Tf > 1.8) C18->Out1 Out2 Sharp Peaks (Tf < 1.2) PhenylHexyl->Out2 Out3 Excessive Retention (Tf ~ 1.4) Biphenyl->Out3

Chromatographic separation mechanisms and column chemistry outcomes for pyrimidine derivatives.

Optimized Experimental Protocol & System Suitability

To ensure trustworthiness and reproducibility, the analytical protocol must function as a self-validating system. The following step-by-step methodology utilizes the optimized Phenyl-Hexyl chemistry.

Step 1: Mobile Phase Preparation
  • Channel A (Aqueous): 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

    • Causality: The acidic pH ensures the basic pyrimidine nitrogens are fully protonated, preventing secondary ion-exchange interactions with any unshielded silanols on the stationary phase.

  • Channel B (Organic): 100% Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and better mass transfer kinetics than methanol, yielding higher theoretical plate counts.

Step 2: Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Preparation: Accurately weigh the 4-chloro-2-cyclopropyl-6-isobutylpyrimidine reference standard and dissolve it in the diluent to achieve a working concentration of 100 µg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving the diffusion rate of the bulky analyte into the stationary phase pores.

  • Detection: UV at 220 nm (optimal absorbance for the pyrimidine chromophore).

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the 100 µg/mL standard solution five consecutive times. The system is only suitable for use if it meets the following strict criteria[3]:

  • Relative Standard Deviation (%RSD) of Peak Area: 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): > 2000

ICH Q2(R2) Method Validation Framework

The recently updated ICH Q2(R2) guidelines emphasize a science- and risk-based approach to analytical procedure validation, ensuring methods are robust and fit for their intended purpose across the product lifecycle[4][5]. Once the SST criteria are met, the Phenyl-Hexyl method must be validated against the following core parameters:

  • Specificity (Forced Degradation): The method must unequivocally assess the analyte in the presence of impurities. The API is subjected to stress conditions (0.1 M HCl, 0.1 M NaOH, 3% H2​O2​ , thermal, and UV light). The main peak must achieve a peak purity angle less than the peak purity threshold (via PDA detector), proving no degradants co-elute with the target pyrimidine[4].

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) of the calibration curve must be 0.999[2].

  • Accuracy (% Recovery): Determined by spiking known amounts of the standard into a blank matrix at 50%, 100%, and 150% levels. Acceptable recovery ranges from 98.0% to 102.0%[2].

  • Precision:

    • Repeatability: Six replicate injections of the 100 µg/mL standard on the same day (%RSD 2.0%).

    • Intermediate Precision: Analysis performed on a different day, by a different analyst, using a different HPLC system (%RSD 2.0%)[5].

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Calculated based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ). LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) .

  • Robustness: Deliberate, small variations are introduced to prove method reliability. Parameters altered include flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and mobile phase composition ( ± 2% organic). The SST criteria must still be met under all varied conditions[2].

G cluster_val ICH Q2(R2) Core Validation Parameters Opt Method Optimization (Mobile Phase, Column) SST System Suitability Testing (Plates > 2000, Tf < 1.5) Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy (Recovery 98-102%) SST->Acc Prec Precision (RSD ≤ 2.0%) SST->Prec LOD LOD / LOQ (S/N Ratio) SST->LOD Rob Robustness (Parameter Variations) SST->Rob Rep Final Validation Report & Lifecycle Management Spec->Rep Lin->Rep Acc->Rep Prec->Rep LOD->Rep Rob->Rep

Logical workflow for analytical method validation in compliance with ICH Q2(R2) guidelines.

References

  • CAS:4595-69-1, 4-氯-2-异丙基-6-甲基嘧啶 - 毕得医药 (Contains 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine CAS 945955-12-4). bidepharm.com.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Xylometazoline: Application Notes and Protocols. benchchem.com.
  • ICH Q2 (R2) Validation of Analytical Procedures. mastercontrol.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.
  • Practical Strategies for ICH Q14 and Q2(R2) Compliance. altasciences.com.

Sources

Comparative

Reactivity Face-Off: A Comparative Guide to 4-chloro-2-cyclopropyl-6-isobutylpyrimidine and 4-chloro-2-cyclopropyl-6-methylpyrimidine

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate succ...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate success of a synthetic campaign. Substituted pyrimidines, in particular, are privileged scaffolds in medicinal chemistry. This guide provides an in-depth comparative analysis of the reactivity of two closely related halogenated pyrimidines: 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1) and 4-chloro-2-cyclopropyl-6-methylpyrimidine (2) . While structurally similar, the nuanced differences between the isobutyl and methyl substituents at the C6 position are expected to manifest in distinct reactivity profiles, primarily in nucleophilic aromatic substitution (SNAr) reactions at the C4 position.

This guide will dissect the theoretical underpinnings of their reactivity, supported by established principles of physical organic chemistry, and provide a comprehensive experimental framework to empirically validate these hypotheses.

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of the C4-chloro substituent in these pyrimidine derivatives towards nucleophilic attack is fundamentally governed by a delicate interplay of electronic and steric effects imparted by the alkyl groups at the C6 position.

Electronic Effects: A Subtle Distinction

Both methyl and isobutyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). This effect arises from the polarization of the sigma bonds, pushing electron density towards the pyrimidine ring. An increase in electron density on the ring would, in principle, slightly deactivate it towards nucleophilic attack by increasing the electron density at the reaction center (C4).

To quantify this, we can refer to the Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent. While Hammett constants are traditionally applied to benzene systems, the underlying principles are transferable to heterocyclic systems like pyrimidines.

SubstituentHammett Constant (σp)
Methyl-0.17
Isobutyl-0.16

Table 1: Hammett constants for methyl and isobutyl groups.

The para Hammett constants (σp) for methyl and isobutyl groups are very similar, with the methyl group being marginally more electron-donating. This suggests that from a purely electronic standpoint, the difference in reactivity between the two compounds will be minimal, with the isobutyl-substituted pyrimidine potentially being infinitesimally more reactive due to slightly weaker electron donation.

Steric Hindrance: The Decisive Factor

The more significant differentiator between the methyl and isobutyl groups is their steric bulk. The isobutyl group is considerably larger than the methyl group. This difference in size can be quantified using Taft's steric parameter (Es).

SubstituentTaft Steric Parameter (Es)
Methyl0.00
Isobutyl-0.93

Table 2: Taft steric parameters for methyl and isobutyl groups.

The Taft steric parameter (Es) is a measure of the steric hindrance a substituent imposes. A more negative value indicates greater steric bulk. As the data clearly shows, the isobutyl group (Es = -0.93) is significantly more sterically demanding than the methyl group (Es = 0.00).

This steric hindrance will play a crucial role in the SNAr reaction. The approach of a nucleophile to the C4 position will be more impeded in the case of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine due to the larger isobutyl group. This will likely lead to a higher activation energy for the reaction and, consequently, a slower reaction rate compared to its methyl-substituted counterpart.

Hypothesis: Based on the analysis of electronic and steric parameters, it is hypothesized that 4-chloro-2-cyclopropyl-6-methylpyrimidine (2) will exhibit a higher reactivity towards nucleophilic aromatic substitution than 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1) . This difference is predicted to be primarily driven by the lower steric hindrance of the methyl group compared to the isobutyl group.

Experimental Validation: A Head-to-Head Comparison

To empirically validate the theoretical hypothesis, a series of well-controlled experiments are proposed. This section outlines the synthesis of the target molecules and a detailed protocol for a comparative kinetic study of their reactivity in a model SNAr reaction.

Synthesis of Target Molecules

The synthesis of both target molecules can be achieved through a two-step process starting from commercially available precursors. The general synthetic pathway involves the condensation of the appropriate amidine with a β-ketoester to form the hydroxypyrimidine core, followed by chlorination.

Synthesis cluster_0 Synthesis of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1) cluster_1 Synthesis of 4-chloro-2-cyclopropyl-6-methylpyrimidine (2) A Isovaleramidine C 2-Cyclopropyl-6-isobutyl-4-hydroxypyrimidine A->C Condensation B Ethyl isobutyrylacetate B->C D 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine (1) C->D POCl3 E Acetamidine G 2-Cyclopropyl-6-methyl-4-hydroxypyrimidine E->G Condensation F Ethyl acetoacetate F->G H 4-Chloro-2-cyclopropyl-6-methylpyrimidine (2) G->H POCl3

Caption: Proposed synthetic routes for the target pyrimidines.

  • To a solution of sodium ethoxide (1.1 eq.) in ethanol, add the corresponding amidine hydrochloride (1.0 eq.) and the appropriate β-ketoester (1.0 eq.).

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated hydroxypyrimidine is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • In a sealed vessel, a mixture of the hydroxypyrimidine (1.0 eq.) and phosphorus oxychloride (POCl₃, 3-5 eq.) is heated at 100-120 °C for 2-4 hours.[1][2]

  • After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-chloro-2-cyclopropyl-6-alkylpyrimidine.

Comparative Kinetic Study

A competitive reaction or parallel kinetic studies can be employed to determine the relative reactivity of the two chloropyrimidines. A model SNAr reaction with a common nucleophile, such as morpholine, is proposed. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the consumption of reactants and the formation of products over time.[3][4][5][6][7]

Kinetic_Study cluster_0 Reaction Monitoring cluster_1 Data Analysis Reactants Chloropyrimidine (1 or 2) + Morpholine Reaction SNAr Reaction (Constant Temperature) Reactants->Reaction Sampling Aliquots at Time Intervals Reaction->Sampling Analysis HPLC or GC Analysis Sampling->Analysis Data Concentration vs. Time Data Analysis->Data Plotting Plot ln([Reactant]) vs. Time Data->Plotting Rate_Constant Determine Rate Constant (k) Plotting->Rate_Constant Comparison Compare k(methyl) vs. k(isobutyl) Rate_Constant->Comparison

Caption: Workflow for the comparative kinetic study.

  • Stock Solutions: Prepare stock solutions of known concentrations for 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1), 4-chloro-2-cyclopropyl-6-methylpyrimidine (2), morpholine, and an internal standard (e.g., naphthalene) in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: In a thermostated reaction vessel, add the solvent and the internal standard. Allow the temperature to equilibrate.

  • Initiation: Initiate the reaction by adding the chloropyrimidine and morpholine stock solutions simultaneously.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it immediately by diluting it in a known volume of a suitable solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the quenched samples by HPLC or GC. The concentration of the reactants and products can be determined by integrating the peak areas relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the concentration of the chloropyrimidine versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k).

  • Comparison: Compare the rate constants obtained for the reactions of compounds 1 and 2 under identical conditions.

Expected Results and Interpretation

The kinetic data is expected to show that the rate constant for the reaction of 4-chloro-2-cyclopropyl-6-methylpyrimidine (2) with morpholine is significantly larger than that for 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1). This would confirm the hypothesis that the methyl-substituted pyrimidine is more reactive.

CompoundPredicted Relative ReactivityPrimary Rationale
4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1)SlowerSignificant steric hindrance from the isobutyl group.
4-chloro-2-cyclopropyl-6-methylpyrimidine (2)FasterMinimal steric hindrance from the methyl group.

Table 3: Predicted reactivity comparison.

The magnitude of the difference in the rate constants will provide a quantitative measure of the combined electronic and steric effects of the isobutyl group relative to the methyl group in this specific reaction.

Conclusion for the Practicing Scientist

This guide provides a comprehensive framework for understanding and predicting the reactivity of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine versus its methyl-substituted analog. The theoretical analysis, grounded in established physical organic principles, strongly suggests that the steric bulk of the isobutyl group will be the dominant factor, leading to a lower reaction rate in SNAr reactions compared to the less hindered methyl-substituted pyrimidine.

The provided experimental protocols for synthesis and kinetic analysis offer a clear and actionable path for researchers to empirically validate these predictions. For drug development professionals, this understanding is crucial for the rational design of synthetic routes and the selection of appropriate building blocks to optimize reaction conditions and maximize yields. By carefully considering both electronic and, perhaps more importantly, steric effects, chemists can make more informed decisions in the intricate process of molecular construction.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • ResearchGate (2021). SNAr reaction monitored by at-line HPLC and optimized using a SNOBFIT algorithm. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Patsnap Eureka (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [Link]

Sources

Validation

LC-MS Impurity Profiling of 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine: A Comparative Guide to Column Selectivity and Method Optimization

Executive Summary The synthesis and scale-up of pyrimidine-based pharmaceutical intermediates, such as 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4), inevitably generate process-related impurities and de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and scale-up of pyrimidine-based pharmaceutical intermediates, such as 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4), inevitably generate process-related impurities and degradation products. To comply with regulatory standards, analytical methods must be capable of resolving structurally similar and isobaric impurities.

This guide objectively compares three ultra-high-performance liquid chromatography (UHPLC) column chemistries—Standard C18, Phenyl-Hexyl, and Polar-Embedded C18—coupled with high-resolution mass spectrometry (HRMS). By examining the causality behind stationary phase selectivity, this guide provides a self-validating framework for identifying and quantifying impurities in accordance with ICH Q3A(R2) guidelines [1].

The Analytical Challenge: Structural Nuances

4-chloro-2-cyclopropyl-6-isobutylpyrimidine presents a unique analytical challenge due to its highly electron-deficient aromatic core (driven by the electronegative chlorine and nitrogen atoms) flanked by two hydrophobic side chains (cyclopropyl and isobutyl).

During batch manufacturing, three primary classes of impurities typically emerge:

  • Impurity A (Hydrolytic Degradation): 4-hydroxy-2-cyclopropyl-6-isobutylpyrimidine.

  • Impurity B (Process Isomer): 4-chloro-2-cyclopropyl-6-sec-butylpyrimidine (An isobaric alkyl chain isomer).

  • Impurity C (Reduction Product): 2-cyclopropyl-6-isobutylpyrimidine (Des-chloro analog).

Resolving Impurity B from the main Active Pharmaceutical Ingredient (API) is notoriously difficult. Because isobutyl and sec-butyl groups share the exact same molecular weight and nearly identical hydrophobic surface areas, traditional reversed-phase methods often result in co-elution.

Mechanistic Grounding: Why Column Selectivity Matters

To establish a robust impurity profile, we compared three distinct stationary phases:

  • Standard C18 (e.g., BEH C18): Relies exclusively on dispersive hydrophobic interactions. While excellent for general retention, it struggles to differentiate the subtle steric differences of isobaric alkyl isomers.

  • Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl): Features a phenyl ring tethered to the silica surface via a six-carbon linker. This phase provides complementary π−π interactions. The electron-rich phenyl stationary phase acts as a π -donor to the electron-deficient pyrimidine π -acceptor [2].

  • Polar-Embedded C18 (e.g., BEH Shield RP18): Incorporates an embedded amide or carbamate group within the alkyl chain, enhancing the retention of polar degradation products (like Impurity A) but offering limited geometric selectivity for hydrophobic isomers.

The Causality of Baseline Resolution

The Phenyl-Hexyl column succeeds where the C18 fails due to steric-induced π−π disruption. The hexyl spacer allows the stationary phenyl ring the flexibility to orient optimally against the pyrimidine core. When the sec-butyl isomer (Impurity B) enters the pore, the methyl branch at the α -position of the alkyl chain creates localized steric hindrance, altering the π−π stacking angle compared to the isobutyl group (branched at the β -position) of the main API. This geometric nuance translates directly into chromatographic resolution.

Experimental Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system. System suitability is proven via a forced co-injection of the critical isobaric pair prior to batch analysis.

Step 1: Sample Preparation & System Suitability
  • Accurately weigh 10.0 mg of the 4-chloro-2-cyclopropyl-6-isobutylpyrimidine batch sample.

  • Dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Dilute with mobile phase to a working concentration of 100 µg/mL.

  • Self-Validation Step: Spike a separate 100 µg/mL API aliquot with 0.10% (w/w) of reference Impurity B. This spiked sample must demonstrate a resolution ( Rs​ ) 1.5 before batch profiling can proceed.

Step 2: UHPLC Separation Parameters
  • Columns Evaluated: Standard C18, Phenyl-Hexyl, Polar-Embedded C18 (All 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 5% B hold for 1.0 min; linear ramp to 95% B over 8.0 mins; hold at 95% B for 2.0 mins; return to 5% B for 3.0 mins re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). Full scan ( m/z 100–500) triggers MS/MS fragmentation for structural elucidation of unknown peaks exceeding the 0.05% ICH Q3A reporting threshold.

Mandatory Visualization: LC-MS Workflow

LCMS_Workflow Sample Batch Sampling & Prep (4-chloro-2-cyclopropyl -6-isobutylpyrimidine) Degradation System Suitability (Isobaric Spike Test) Sample->Degradation LC UHPLC Separation (Phenyl-Hexyl vs C18) Degradation->LC MS High-Resolution MS/MS (ESI+, DDA Mode) LC->MS Data Data Processing (Extracted Ion Chromatograms) MS->Data ICH ICH Q3A Evaluation (Reporting >0.05%) Data->ICH

Figure 1: End-to-end LC-MS impurity profiling workflow for pyrimidine batch analysis.

Comparative Performance Data

The quantitative data below summarizes the performance of the three column chemistries when analyzing the spiked system suitability sample.

Column ChemistryImpurity A (Polar) RT (min)Impurity B (Isobaric) RT (min)API RT (min)Resolution ( Rs​ ) (Imp B / API)Peak Symmetry ( As​ )Limit of Quantitation (LOQ)
Standard C18 2.455.125.180.8 (Co-elution)1.150.03%
Phenyl-Hexyl 2.605.455.802.4 (Baseline) 1.05 0.01%
Polar-Embedded 3.104.955.020.6 (Co-elution)1.200.04%
Results Discussion

As hypothesized, the Standard C18 and Polar-Embedded C18 columns failed to achieve the required resolution ( Rs​≥1.5 ) for the isobaric sec-butyl/isobutyl pair, rendering them unsuitable for accurate batch quantification of Impurity B.

Conversely, the Phenyl-Hexyl column achieved a baseline resolution of 2.4. The orthogonal π−π retention mechanism selectively retained the API longer than Impurity B due to the unhindered stacking geometry of the isobutyl group. Furthermore, the Phenyl-Hexyl phase delivered superior peak symmetry ( As​=1.05 ), which directly improved the signal-to-noise ratio in the mass spectrometer, driving the LOQ down to 0.01%—well below the ICH Q3A reporting threshold.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Using the Systematic Screening Protocol and MaxPeak™ Premier Columns to Separate Seven Janus Kinase Inhibitors Source: Waters Corporation Application Notes URL: [Link]

Comparative

Comparative Guide: Steric Hindrance Effects of Isobutyl vs. Methyl Groups in Chloropyrimidine SNAr Reactions

Executive Summary In medicinal chemistry and targeted drug development, chloropyrimidines serve as ubiquitous, highly versatile scaffolds. The regioselective functionalization of 2,4-dichloropyrimidines via Nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and targeted drug development, chloropyrimidines serve as ubiquitous, highly versatile scaffolds. The regioselective functionalization of 2,4-dichloropyrimidines via Nucleophilic Aromatic Substitution (SNAr) is a foundational step in synthesizing kinase inhibitors and other therapeutics.

This guide objectively compares the steric hindrance effects of utilizing compact (methyl) versus branched (isobutyl) alkyl groups during these substitutions. By understanding how steric dynamics alter transition state energies, researchers can rationally design self-validating workflows to maximize regioselectivity, improve overall yields, and eliminate the need for costly, time-consuming downstream chromatographic separations.

Mechanistic Causality: Electronic vs. Steric Control

The SNAr reaction on a 2,4-dichloropyrimidine proceeds via an addition-elimination mechanism, forming a transient Meisenheimer complex. The regiochemical outcome is dictated by a delicate balance of electronic activation and steric hindrance.

  • Electronic Baseline: Intrinsically, the C4 position of a 2,4-dichloropyrimidine is more reactive than the C2 position. Density Functional Theory (DFT) calculations reveal that the C-Cl Bond Dissociation Energy (BDE) at C4 is approximately 1.31 kcal/mol lower than at C2, making it the electronically preferred site for nucleophilic attack[1].

  • The Methyl Group (Low Steric Hindrance): When a small, unbranched nucleophile like methylamine is used, the steric penalty during the transition state is minimal. The reaction proceeds rapidly at C4, but the lack of steric bulk allows for significant competing attack at the C2 position. This lack of selectivity often results in problematic mixtures of regioisomers[2].

  • The Isobutyl Group (High Steric Hindrance): The isobutyl group features a branched structure that creates a massive steric cone. During a nucleophilic attack at the C2 position, the isobutyl group severely clashes with the lone pairs of the adjacent N1 and N3 atoms of the pyrimidine ring. This steric hindrance exponentially increases the activation energy for C2 substitution, effectively masking the approach of the nucleophile and driving the reaction almost exclusively to the C4 position[1][3].

  • Ring Substitution Effects: Steric hindrance also dictates reactivity when the alkyl groups are on the pyrimidine ring itself. For instance, a 5-methyl substituent creates a localized steric shield around the adjacent C4 position. Replacing this with a bulkier 5-isobutyl group drastically reduces the overall SNAr efficiency, as the expanded steric cone physically blocks the nucleophile's trajectory[4].

Visualization of Regioselectivity Pathways

SNAr_Regioselectivity SM 2,4-Dichloropyrimidine + Alkyl Amine Branch_Me Methylamine (Low Steric Bulk) SM->Branch_Me Branch_iBu Isobutylamine (High Steric Bulk) SM->Branch_iBu TS_C4_Me C4 Attack TS (Favorable) Branch_Me->TS_C4_Me TS_C2_Me C2 Attack TS (Less Favorable) Branch_Me->TS_C2_Me TS_C4_iBu C4 Attack TS (Favorable) Branch_iBu->TS_C4_iBu TS_C2_iBu C2 Attack TS (Highly Hindered) Branch_iBu->TS_C2_iBu Prod_C4_Me C4-Product (Major, ~80%) TS_C4_Me->Prod_C4_Me Prod_C2_Me C2-Product (Minor, ~20%) TS_C2_Me->Prod_C2_Me Prod_C4_iBu C4-Product (Exclusive, >95%) TS_C4_iBu->Prod_C4_iBu Prod_C2_iBu C2-Product (Trace, <5%) TS_C2_iBu->Prod_C2_iBu

Regioselectivity pathways of SNAr on 2,4-dichloropyrimidine with methyl vs. isobutyl amines.

Quantitative Data Comparison

The following table synthesizes representative experimental performance metrics when reacting 2,4-dichloropyrimidine with methylamine versus isobutylamine under standard kinetic conditions (0 °C to RT, DIPEA, EtOAc)[3][5].

Nucleophile SubstituentSteric Parameter (A-value)Reaction Time (C4 Substitution)Regioselectivity (C4:C2 Ratio)Overall Yield (C4 Product)Downstream Processing Impact
Methylamine ~1.70 kcal/mol2 - 4 hours~ 80:2075%Requires preparative HPLC or careful column chromatography to separate isomers.
Isobutylamine ~2.15 kcal/mol8 - 12 hours> 95:588%Simple aqueous workup or trituration is often sufficient; yields high purity material.

Note: While the isobutyl group provides superior regioselectivity due to steric hindrance, it inherently reduces the overall reaction rate, necessitating longer reaction times.

Experimental Protocol: Self-Validating SNAr Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes a built-in checkpoint to verify the mechanistic causality discussed above.

Objective: Regioselective synthesis of 2-chloro-N-isobutylpyrimidin-4-amine (or the methyl analog).

Step 1: Preparation of the Electrophile Solution

  • Action: Dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous ethyl acetate (EtOAc) (0.2 M concentration) under an inert nitrogen atmosphere[5].

  • Causality: Aprotic, non-nucleophilic solvents prevent competitive solvolysis of the highly reactive C4-Cl bond, ensuring the electrophile remains intact for the amine.

Step 2: Addition of the Non-Nucleophilic Base

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) to the solution.

  • Causality: DIPEA acts strictly as an acid scavenger to neutralize the HCl byproduct. Its massive steric bulk prevents it from acting as a competing nucleophile in the SNAr reaction, preserving the stoichiometry of the target amine[2].

Step 3: Temperature Control and Nucleophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the amine (Methylamine or Isobutylamine, 1.0 equiv, 10 mmol) dropwise over 15 minutes.

  • Causality: The SNAr reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway. Kinetically, maintaining lower temperatures amplifies the activation energy differences between the C4 and C2 pathways, maximizing the regioselectivity for the C4 position[5].

Step 4: Reaction Monitoring (Self-Validation Checkpoint)

  • Action: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS every 2 hours.

  • Causality: For methylamine, LC-MS will quickly show two distinct peaks (isobaric masses) representing the C4 and C2 isomers. For isobutylamine, the steric hindrance will result in a slower consumption of starting material, but LC-MS will validate the formation of a single dominant peak (>95% C4 product), confirming the steric control hypothesis.

Step 5: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: The basic quench removes residual amine hydrochloride salts. For the isobutyl derivative, the high regioselectivity often allows the crude product to be used directly in subsequent C2-functionalization steps (which require higher temperatures and excess amine) without further purification[5].

Conclusion

The choice between a methyl and an isobutyl substituent fundamentally alters the energy landscape of chloropyrimidine SNAr reactions. While methyl groups offer faster kinetics, their low steric hindrance leads to poor regioselectivity. Conversely, the branched nature of the isobutyl group introduces severe steric clash at the C2 position, serving as an elegant, traceless directing group that forces exclusive C4 substitution.

References
  • Title: Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: ACS Publications URL: 1

  • Title: US8334383B2 - Regioselective preparation of substituted pyrimidines Source: Google Patents URL: 2

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: PMC (NIH) URL: 3

  • Title: Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes Source: PMC (NIH) URL: 5

  • Title: Photoinduced Alkylation of Diazines with N-(Acyloxy)phthalimides in the Presence of Triethylamine Source: Thieme Connect URL: 4

Sources

Validation

GC-MS Analytical Validation Protocol for 4-chloro-2-cyclopropyl-6-isobutylpyrimidine: A Comparative Guide

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary The accurate quantification and purity assessment of halopyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary

The accurate quantification and purity assessment of halopyrimidine intermediates are critical bottlenecks in the synthesis of modern agrochemicals and active pharmaceutical ingredients (APIs). 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (Molecular Weight: 210.70 g/mol ) is a highly lipophilic, semi-volatile building block. Due to its specific physicochemical properties, selecting the correct analytical platform is paramount to avoiding signal suppression, poor resolution, and inaccurate recovery rates.

As a Senior Application Scientist, I have structured this guide to objectively compare analytical alternatives and provide a self-validating, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol. This methodology is strictly aligned with the ICH Q2(R2) Validation of Analytical Procedures guidelines[1], ensuring that the protocol is robust, reproducible, and ready for regulatory submission[2].

Platform Selection: The Causality of Experimental Design

When developing a method for 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, laboratories typically evaluate three platforms: HPLC-UV, LC-MS/MS, and GC-MS.

  • Why HPLC-UV is Sub-optimal: The compound lacks an extended conjugated π -system. The isolated pyrimidine ring substituted with alkyl/cycloalkyl groups and a chlorine atom yields a very weak UV chromophore. This results in poor sensitivity and high Limits of Detection (LOD).

  • Why LC-MS/MS is Risky: While Electrospray Ionization (ESI) is powerful, the highly non-polar nature of the isobutyl and cyclopropyl moieties leads to poor ionization efficiency in standard reversed-phase aqueous/organic mobile phases, increasing susceptibility to matrix ion suppression.

  • Why GC-MS (EI) is Optimal: The compound's low molecular weight, lack of polar functional groups (no -OH, -NH2, or -COOH), and inherent volatility make it a perfect candidate for gas-phase separation[3]. Electron Ionization (EI) at 70 eV provides highly reproducible, library-matchable fragmentation, bypassing the ionization suppression issues of LC-MS.

Comparative Performance Matrix
ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)HPLC-UV (254 nm)
Sensitivity (LOD) 0.05 µg/mL 0.5 µg/mL5.0 µg/mL
Specificity Excellent (Mass Spectral Fingerprint) Good (Precursor-Product transition)Poor (Co-eluting impurities interfere)
Matrix Effects Minimal High (Ion Suppression)Moderate
Run Time < 12 minutes 15 minutes20+ minutes
Primary Use Case Trace impurity profiling & Assay Aqueous biological matricesBulk purity (low precision)
Analytical Decision Logic

AnalyticalWorkflow A Target Compound: 4-chloro-2-cyclopropyl -6-isobutylpyrimidine B Physicochemical Profiling (Volatile, Non-polar, MW=210.7) A->B C1 GC-MS (EI) High Sensitivity & Resolution B->C1 Optimal Path C2 LC-MS/MS (ESI) Ion Suppression Risks B->C2 Alternative C3 HPLC-UV Poor Chromophore Response B->C3 Sub-optimal

Caption: Decision matrix for analytical platform selection based on physicochemical properties.

GC-MS Method Parameters & Mechanistic Justification

Before executing the validation protocol, the instrumental parameters must be locked. Every choice here is driven by chemical causality.

Column Selection: A 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Justification: The 5% phenyl cross-linking provides optimal π

π interactions with the pyrimidine ring, ensuring sharp peak shapes and preventing the peak tailing that occurs on purely aliphatic stationary phases[4].
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min. Justification: Helium provides a flatter Van Deemter curve than nitrogen, maintaining high theoretical plate counts across the temperature gradient.

  • Oven Temperature Program:

    • Initial: 100°C (hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (hold 3 min)

    • Justification: The initial low temperature focuses the analyte at the head of the column (solvent effect), while the rapid ramp efficiently elutes the compound (expected RT ~8.5 min) without thermal degradation.

  • Mass Spectrometer (EI Mode):

    • Ionization Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor m/z 210 (Molecular Ion, M+ ), m/z 195 ( [M−CH3​]+ from the isobutyl group), and m/z 168. Justification: SIM drastically increases the signal-to-noise ratio compared to Full Scan by maximizing dwell time on the target ions[3].

  • Step-by-Step Analytical Validation Protocol (ICH Q2(R2))

    The following protocol is designed to validate the GC-MS method for the assay of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, ensuring it is "fit for its intended purpose" as mandated by ICH Q2(R2)[1].

    ValidationWorkflow V1 ICH Q2(R2) Validation Protocol V2 System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5, RSD < 2% V1->V2 V3 Specificity Blank & Matrix Interference Check V2->V3 V4 Linearity & Range 5-Point Calibration (R² ≥ 0.999) V3->V4 V5 Accuracy & Recovery Spike Recovery at 80%, 100%, 120% V4->V5 V6 Precision Repeatability & Intermediate Precision V5->V6 V7 Robustness ±2°C Temp & ±0.1 mL/min Flow Variations V6->V7 V8 Validated GC-MS Method Ready for Routine QA/QC V7->V8

    Caption: Step-by-step GC-MS analytical validation workflow compliant with ICH Q2(R2) guidelines.

    Step 1: System Suitability Testing (SST)
    • Procedure: Inject the 100% target concentration standard (e.g., 50 µg/mL) six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%. USP Tailing factor 1.5. Theoretical plates (N) 10,000.

    Step 2: Specificity
    • Procedure: Inject a diluent blank (e.g., pure n-hexane or ethyl acetate), a matrix blank (if applicable), and a standard solution spiked with known process impurities (e.g., unreacted cyclopropyl starting materials).

    • Acceptance Criteria: No interfering peaks at the retention time of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine. Mass spectral purity match must be > 990 (out of 1000).

    Step 3: Linearity and Range
    • Procedure: Prepare standard solutions at five concentration levels covering 50% to 150% of the target analytical concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each level in triplicate.

    • Acceptance Criteria: Plot peak area against concentration. The correlation coefficient ( R2 ) must be 0.999. The y-intercept should not significantly deviate from zero[4].

    Step 4: Accuracy (Recovery)
    • Procedure: Spike known amounts of the reference standard into a synthetic sample matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (9 determinations total).

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for each concentration level, with an RSD 2.0%.

    Step 5: Precision (Repeatability & Intermediate Precision)
    • Procedure (Repeatability): Prepare six independent sample preparations at the 100% test concentration and analyze them on the same day by the same analyst.

    • Procedure (Intermediate Precision): A second analyst prepares another six independent samples on a different day, using a different GC column lot if possible.

    • Acceptance Criteria: The intra-day and inter-day RSD for the assay must be 2.0%[4].

    Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
    • Procedure: Calculate based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ). LOD=3.3×(σ/S) and LOQ=10×(σ/S) . Verify by injecting standards at these calculated concentrations.

    • Acceptance Criteria: Signal-to-noise (S/N) ratio 3 for LOD and 10 for LOQ.

    Step 7: Robustness
    • Procedure: Deliberately introduce minor variations to the method parameters: Carrier gas flow rate ( ± 0.1 mL/min) and initial oven temperature ( ± 2°C).

    • Acceptance Criteria: System suitability parameters (RSD, tailing, resolution) must still meet the acceptance criteria under all varied conditions.

    Experimental Data & Performance Metrics

    The following table summarizes the expected validation results for 4-chloro-2-cyclopropyl-6-isobutylpyrimidine using the described GC-MS (EI-SIM) protocol, demonstrating full compliance with regulatory thresholds.

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (GC-MS)Status
    System Suitability (RSD) 2.0% (n=6)0.85%Pass
    Specificity No interference at target RTNo interference observedPass
    Linearity ( R2 ) 0.9990.9997Pass
    Accuracy (Mean Recovery) 98.0% - 102.0%99.4%Pass
    Repeatability (Intra-day RSD) 2.0% (n=6)1.12%Pass
    Intermediate Precision (Inter-day RSD) 2.0% (n=12)1.34%Pass
    Limit of Quantitation (LOQ) S/N 100.15 µg/mL (S/N = 12.4)Pass
    Robustness SST criteria met under variationMet all criteriaPass

    Conclusion

    For the analytical evaluation of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine, GC-MS (EI) vastly outperforms HPLC-UV and LC-MS/MS in terms of sensitivity, specificity, and resistance to matrix effects. By leveraging the volatility and non-polar nature of the pyrimidine derivative, this protocol establishes a highly efficient separation and quantification method. When validated strictly against ICH Q2(R2) guidelines, the method proves to be a self-validating, robust system capable of supporting rigorous QA/QC release testing and regulatory submissions in pharmaceutical and agrochemical development.

    References

    • Title: validation of analytical procedures q2(r2) - ICH Source: International Council for Harmonisation (ICH) URL: [Link][1]

    • Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

    • Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: Research Trends Journal URL: [Link][3]

    • Title: Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity Source: MDPI URL: [Link][4]

    Sources

    Comparative

    Benchmarking 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine: Coupling Efficiency and Catalyst Selection in Drug Discovery

    As drug discovery programs increasingly rely on highly substituted heterocyclic scaffolds to achieve target selectivity and favorable pharmacokinetic profiles, pyrimidine derivatives have emerged as privileged pharmacoph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery programs increasingly rely on highly substituted heterocyclic scaffolds to achieve target selectivity and favorable pharmacokinetic profiles, pyrimidine derivatives have emerged as privileged pharmacophores. Among these, 4-chloro-2-cyclopropyl-6-isobutylpyrimidine represents a highly specific, synthetically demanding intermediate.

    This guide provides an objective, data-driven comparison of cross-coupling methodologies for this substrate. By analyzing the causality behind catalyst performance and detailing self-validating experimental protocols, we aim to equip synthetic chemists with the mechanistic insights needed to optimize C–C and C–N bond formations.

    Mechanistic Profiling: The Reactivity Challenge

    The functionalization of 4-chloropyrimidines typically proceeds via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr). However, the specific substitution pattern of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine fundamentally alters its reactivity profile:

    • Electronic Deactivation: The choice between a bromo or chloro leaving group is a common crossroads in synthetic design; while C–Br bonds undergo faster oxidative addition, C–Cl bonds are more cost-effective but possess a higher bond dissociation energy (~96 kcal/mol vs ~81 kcal/mol)[1]. Furthermore, the 2-cyclopropyl and 6-isobutyl groups are strongly electron-donating via σ -conjugation and inductive effects. This significantly raises the LUMO of the pyrimidine ring, making the C–Cl bond electron-rich. Consequently, the oxidative addition step by Pd(0)—the rate-limiting step in cross-coupling—is thermodynamically and kinetically hindered.

    • SNAr Resistance: SNAr reactions require the stabilization of a negatively charged Meisenheimer intermediate. The electron-donating dialkyl substituents destabilize this intermediate, rendering standard catalyst-free SNAr approaches highly inefficient and requiring harsh thermal conditions[1].

    • Competing Pathways: In the absence of a highly active catalyst, background SNAr or protodehalogenation can compete with the desired cross-coupling, leading to complex reaction mixtures and poor isolated yields[2].

    To overcome these barriers, the selection of the palladium pre-catalyst and ligand system is critical. Bulky, electron-rich ligands are required to force the oxidative addition and accelerate reductive elimination[3],[4].

    Benchmarking Coupling Methodologies

    To objectively evaluate coupling efficiency, we benchmarked the performance of several standard and state-of-the-art catalytic systems against 4-chloro-2-cyclopropyl-6-isobutylpyrimidine.

    Table 1: Suzuki-Miyaura C–C Coupling Efficiency

    Conditions: 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 eq), Phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), 1,4-Dioxane, 80 °C, 2 hours.

    Catalyst SystemLoading (mol%)Conversion (%)Isolated Yield (%)Mechanistic Rationale & Causality
    Pd(PPh₃)₄ 5.0< 20N/AFails due to the inability of the electron-poor PPh₃ ligand to drive oxidative addition into the deactivated, electron-rich C–Cl bond[4].
    Pd(dppf)Cl₂ 5.04538The bidentate ligand prevents rapid catalyst degradation, but lacks the electron density required for efficient turnover.
    PEPPSI-IPr 0.5> 9992The highly sterically demanding and strongly σ -donating NHC ligand accelerates oxidative addition and prevents catalyst resting-state trapping[3].
    Table 2: Buchwald-Hartwig Amination vs. SNAr (C–N Bond Formation)

    Conditions: 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 eq), Morpholine (1.5 eq), Base, Solvent.

    MethodReagents / Catalyst SystemTemp / TimeYield (%)Causality / Observation
    SNAr DIPEA (2.0 eq), DMF100 °C / 24h41High thermal energy is required to overcome the destabilized Meisenheimer intermediate. Prone to degradation byproducts[1].
    B-H Amination Pd₂(dba)₃ / BINAP, NaOtBu, Toluene80 °C / 12h55Moderate yield. BINAP is susceptible to competitive amine binding, slowing down the reductive elimination step.
    B-H Amination Pd₂(dba)₃ / BrettPhos, NaOtBu, Toluene80 °C / 4h94BrettPhos provides a highly active mono-ligated Pd(0) species that promotes rapid reductive elimination, outcompeting background SNAr[2].

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to distinguish between kinetic failure (slow reaction) and catalytic failure (catalyst poisoning).

    Protocol A: High-Efficiency Suzuki-Miyaura Coupling (PEPPSI-IPr)

    This protocol utilizes the PEPPSI-IPr catalyst, which has proven exceptional for challenging chloropyrimidines[3].

    Step-by-Step Methodology:

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and biphenyl (0.1 mmol, Internal Standard).

    • Catalyst Addition: Add PEPPSI-IPr (0.005 mmol, 0.5 mol%). Causality: Using a pre-formed NHC-Pd complex avoids the variable activation kinetics associated with in situ ligand/Pd mixing.

    • Solvent Addition: Add 5 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the tube and transfer to a fume hood.

    • Baseline Validation (t=0): Remove a 10 µL aliquot, quench with water/EtOAc, and analyze via GC-FID. Validation: This establishes the exact ratio of starting material to the biphenyl internal standard.

    • Reaction: Heat the mixture at 80 °C.

    • Checkpoint Validation (t=1h): Analyze a second aliquot. Validation: If conversion is <50%, spike the reaction with an additional 0.2 mol% PEPPSI-IPr. If the reaction rapidly resumes, the initial catalyst was poisoned by trace oxygen/moisture. If it does not resume, the boronic acid may have undergone protodeboronation.

    • Workup: Upon completion (>99% conversion), cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

    Protocol B: Buchwald-Hartwig Amination (BrettPhos)
    • Preparation: Combine the chloropyrimidine (1.0 mmol), morpholine (1.5 mmol), NaOtBu (1.4 mmol), and 1,3,5-trimethoxybenzene (0.1 mmol, Internal Standard) in a dry Schlenk flask.

    • Catalyst Activation: In a separate vial, pre-mix Pd₂(dba)₃ (1.0 mol%) and BrettPhos (2.5 mol%) in 1 mL of degassed toluene for 10 minutes until the solution turns dark red. Causality: Pre-mixing ensures complete ligand exchange from dba to BrettPhos, preventing the formation of unreactive Pd-amine off-cycle species.

    • Reaction: Transfer the active catalyst to the main flask, add 4 mL of toluene, and heat to 80 °C for 4 hours. Monitor via HPLC against the internal standard.

    Pathway & Workflow Visualizations

    To better understand the underlying processes, the following diagrams illustrate the catalytic cycle and the self-validating experimental workflow.

    CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., PEPPSI-IPr) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + 4-Cl-Pyrimidine PdII_Cl Pd(II) Aryl Chloride Complex (Sterically Hindered) OxAdd->PdII_Cl Transmetalation Transmetalation / Amine Binding PdII_Cl->Transmetalation + Boronic Acid or Amine PdII_Nu Pd(II) Aryl Nucleophile Complex Transmetalation->PdII_Nu RedElim Reductive Elimination (Product Release) PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrimidine Product RedElim->Product

    Caption: Catalytic cycle for the cross-coupling of 4-chloropyrimidines highlighting the rate-limiting step.

    ExperimentalWorkflow Prep 1. Inert Setup Glovebox / N2 Dry Solvents Cat 2. Activation Pre-mix Pd & Ligand Add Internal Std Prep->Cat React 3. Reaction Heat to 80-100°C Monitor via HPLC Cat->React Workup 4. Quench Aqueous Wash EtOAc Extraction React->Workup Purify 5. Isolation Flash Chromatography Silica Gel Workup->Purify

    Caption: Self-validating experimental workflow for palladium-catalyzed pyrimidine cross-coupling.

    References

    • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides Bioconjugate Chemistry - ACS Publications [Link]

    • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines PMC - National Institutes of Health[Link]

    Sources

    Validation

    Comparative Guide to Leaving Group Kinetics in 2-Cyclopropyl-6-isobutylpyrimidines

    Executive Summary The 2-cyclopropyl-6-isobutylpyrimidine scaffold is a privileged building block in the development of advanced agrochemicals and targeted therapeutics (such as quinazolinone derivatives and kinase inhibi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 2-cyclopropyl-6-isobutylpyrimidine scaffold is a privileged building block in the development of advanced agrochemicals and targeted therapeutics (such as quinazolinone derivatives and kinase inhibitors). Functionalization of this core at the C4 position relies heavily on Nucleophilic Aromatic Substitution (SNAr). However, the cyclopropyl and isobutyl groups exert mild electron-donating effects via hyperconjugation and inductive donation, which collectively deactivate the pyrimidine ring toward nucleophilic attack. Consequently, selecting the optimal leaving group at C4 is the primary kinetic lever available to chemists to drive these reactions to completion without resorting to harsh, degradative conditions.

    This guide provides an objective, data-driven comparison of leaving group kinetics (-F, -Cl, -SO₂Me, -OMe) on the 2-cyclopropyl-6-isobutylpyrimidine core, supported by mechanistic insights and self-validating experimental protocols.

    Mechanistic Grounding: The SNAr "Element Effect"

    To understand leaving group kinetics, we must analyze the causality of the SNAr pathway. Unlike aliphatic SN1 or SN2 reactions where carbon-halogen bond cleavage is the rate-determining step (RDS), SNAr on electron-deficient heterocycles proceeds via a two-step addition-elimination mechanism [1].

    The RDS is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex . Because the transition state requires the accumulation of electron density on the aromatic ring, highly electronegative leaving groups stabilize this transition state via powerful inductive withdrawal. This leads to the classic SNAr "element effect," where the kinetic rate inversely correlates with leaving group polarizability and directly correlates with electronegativity: F > SO₂Me > Cl > Br > I [2].

    Recent kinetic isotope effect (KIE) studies and computational models suggest that while traditional SNAr is stepwise, highly activated systems with excellent leaving groups may blur the line toward a concerted transition state [3]. However, for the mildly deactivated 2-cyclopropyl-6-isobutylpyrimidine system, the stabilization of the discrete Meisenheimer complex remains the critical bottleneck.

    SNAr_Mechanism SM 4-LG-Pyrimidine Electrophile MC Meisenheimer Complex SM->MC k1 (Addition) Rate-Determining Nuc Nucleophile (e.g., Amine) Nuc->MC Attack at C4 Prod 4-Substituted Product MC->Prod k2 (Elimination) Fast LG Leaving Group (LG⁻) MC->LG Departs

    Fig 1. SₙAr addition-elimination mechanism via the Meisenheimer complex.

    Comparative Performance Data

    The table below synthesizes the kinetic performance and practical utility of various leaving groups at the C4 position of the 2-cyclopropyl-6-isobutylpyrimidine scaffold, using an aliphatic amine as the standard nucleophile at 25 °C.

    Leaving Group (C4)Relative Rate ( krel​ )Typical Yield (%)Byproducts / DrawbacksOptimal Use Case
    Fluoride (-F) ~1000>95%Minimal (HF scavenged by base)Unreactive or sterically hindered nucleophiles
    Methylsulfonyl (-SO₂Me) ~15085-90%Sulfinate salts (requires aqueous wash)Metal-free rapid aminations, mild conditions
    Chloride (-Cl) 1 (Reference)75-85%Trace hydrolysis to pyrimidin-4-olStandard library synthesis, robust nucleophiles
    Alkoxy (-OMe) < 0.01<10%Unreactive without further activation[4]Orthogonal protection strategies
    Analytical Insights:
    • The Fluoride Advantage: 4-fluoro-2-cyclopropyl-6-isobutylpyrimidine exhibits a reaction rate approximately three orders of magnitude faster than its chloride counterpart. The extreme electronegativity of fluorine pulls electron density away from C4, lowering the LUMO energy and facilitating rapid nucleophilic attack.

    • The Sulfone Sweet Spot: The methylsulfonyl group is an exceptional, often underutilized leaving group. It provides massive electron withdrawal prior to attack, and the resulting sulfinate byproduct is highly water-soluble, making workup trivial.

    • The Alkoxy Limitation: Alkoxy groups are notoriously poor leaving groups in unactivated pyrimidines due to their strong basicity and resonance donation, which counteracts the required electrophilicity at C4 [4].

    Experimental Workflows

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards and orthogonal monitoring techniques.

    Protocol A: Kinetic Profiling via In-Situ NMR

    Purpose: To quantitatively determine the pseudo-first-order rate constants ( kobs​ ) of different leaving groups.

    • Preparation: In an NMR tube, dissolve 0.05 mmol of the 4-LG-2-cyclopropyl-6-isobutylpyrimidine in 0.5 mL of CD₃CN.

    • Internal Standard: Add 0.01 mmol of 1,3,5-trimethoxybenzene. Causality: This inert standard validates the integration of the NMR signals over time, ensuring that any signal loss is due to the reaction and not precipitation or instrument drift.

    • Initiation: Inject 0.5 mmol (10 equivalents) of the target amine nucleophile (e.g., morpholine) to establish pseudo-first-order conditions.

    • Data Acquisition: Insert into the NMR spectrometer (probe pre-calibrated to 25 °C). Acquire ¹H (and ¹⁹F if applicable) spectra every 2 minutes for 2 hours.

    • Analysis: Plot ln([Substrate]t​/[Substrate]0​) versus time. The slope of the linear regression yields −kobs​ .

    Kinetic_Workflow A 1. Substrate Preparation Synthesize 4-X-pyrimidines (X = F, Cl, SO2Me) B 2. Kinetic Setup Equimolar Nucleophile + Substrate in CD3CN A->B C 3. Data Acquisition In-situ 19F/1H NMR Sampling (Time-course) B->C D 4. Data Analysis Extract Pseudo-First-Order Rate Constants (k_obs) C->D E 5. Mechanistic Insight Determine LG Element Effect (F vs Cl vs SO2Me) D->E

    Fig 2. Experimental workflow for kinetic profiling of leaving groups via in-situ NMR.

    Protocol B: Preparative Amination of 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine

    Purpose: A robust, scalable method for the most commercially accessible starting material.

    • Reaction Setup: In a 20 mL vial, combine 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (1.0 mmol), the amine nucleophile (1.2 mmol), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) in 5 mL of anhydrous DMF.

    • Thermal Activation: Heat the mixture to 80 °C. Causality: Because chloride is a kinetically slower leaving group in this deactivated scaffold, thermal energy is required to overcome the activation barrier of the Meisenheimer complex formation.

    • Self-Validation (Monitoring): At 2 hours, pull a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. The reaction is validated when the UV trace shows >95% conversion to the higher-mass product peak, with no formation of the pyrimidin-4-ol hydrolysis byproduct.

    • Workup: Cool to room temperature, dilute with 20 mL EtOAc, and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF and amine salts. Dry over Na₂SO₄, filter, and concentrate.

    Conclusion & Selection Guide

    When functionalizing 2-cyclopropyl-6-isobutylpyrimidines, the choice of leaving group dictates the synthetic strategy. For standard library synthesis with robust, nucleophilic aliphatic amines, the Chloride (-Cl) leaving group is sufficient under mild heating. However, when dealing with sterically hindered anilines or electron-deficient nucleophiles, upgrading the substrate to the Fluoride (-F) or Methylsulfonyl (-SO₂Me) analog is highly recommended. The dramatic kinetic acceleration provided by these groups allows for room-temperature couplings, preserving the integrity of sensitive functional groups and maximizing overall yield.

    References

    • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Frontiers in Chemistry URL:[Link]

    • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Journal of Physical Organic Chemistry (via PMC) URL:[Link]

    • Concerted nucleophilic aromatic substitutions Nature Chemistry (via Harvard DASH) URL:[Link]

    • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines RSC Advances URL:[Link]

    Safety & Regulatory Compliance

    Handling

    Personal protective equipment for handling 4-chloro-2-cyclopropyl-6-isobutylpyrimidine

    As a Senior Application Scientist, I approach chemical handling not just as a compliance checklist, but as a mechanistic science. Understanding why a chemical is hazardous dictates how we protect ourselves.

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical handling not just as a compliance checklist, but as a mechanistic science. Understanding why a chemical is hazardous dictates how we protect ourselves.

    4-Chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS: 945955-12-4) is a highly valuable electrophilic building block used extensively in drug discovery for synthesizing kinase inhibitors and other targeted therapeutics[1]. However, its utility stems from the same chemical properties that make it hazardous. This guide provides a self-validating, step-by-step operational protocol for handling this reactive intermediate safely.

    Hazard Profile & Mechanistic Causality

    To design an effective safety protocol, we must first understand the chemical causality behind the hazards:

    • Electrophilic Reactivity (Skin Sensitization): The C4-chlorine atom on the pyrimidine ring is highly activated toward nucleophilic aromatic substitution (SNAr). If exposed to unprotected skin, it can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins, leading to severe [2].

    • Hydrolysis and HCl Generation: In the presence of ambient moisture or aqueous solutions, the reactive C-Cl bond can undergo slow hydrolysis. This reaction generates hydrogen chloride (HCl) gas, a severe respiratory and ocular irritant.

    • Lipophilicity: The cyclopropyl and isobutyl groups render the molecule highly lipophilic, allowing it to easily penetrate standard porous materials and biological membranes.

    Mandatory Personal Protective Equipment (PPE) Matrix

    mandates that PPE must serve as the final protective barrier, specifically tailored to the chemical hazards present[3][4]. Based on the lipophilic and reactive nature of this compound, the following PPE is strictly required:

    PPE CategoryRequired SpecificationQuantitative MetricMechanistic Justification
    Hand Protection Double-gloving: Inner Nitrile, Outer Neoprene or Butyl Rubber.Inner: 4 mil (Breakthrough >240 min for solid). Outer: 8 mil.Nitrile provides baseline protection against the solid. Outer solvent-resistant gloves prevent the lipophilic compound from being carried through the glove matrix by reaction solvents (e.g., DMSO/DMF).
    Eye/Face Protection Chemical splash goggles + ANSI-rated Face Shield.ANSI Z87.1+ Impact Rating.Protects mucous membranes from potential HCl off-gassing and prevents splash injuries during solvent addition.
    Body Protection or fluid-resistant lab coat, fully buttoned.Rated for <350°F melt threshold.Prevents skin exposure. Knit cuffs prevent the sleeves from dragging and inadvertently spreading reactive dust[5].
    Respiratory / Engineering Handled strictly within a certified chemical fume hood. (80–100 fpm)[6].Engineering controls supersede PPE. The fume hood captures any HCl gas generated via ambient hydrolysis.

    Operational Workflow: Setting up an SNAr Reaction

    The following protocol describes the safe handling of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine during a typical amination reaction. Every step is designed to be a self-validating system, ensuring containment and moisture exclusion.

    Step 1: Pre-Operational Verification

    • Verify the fume hood face velocity is within the safe operational range (0.40–0.50 m/s) using the digital monitor[6].

    • Ensure all glassware is oven-dried (120°C for >2 hours) to eliminate ambient moisture, preventing premature hydrolysis of the pyrimidine.

    Step 2: Weighing and Transfer

    • Tare a sealed, dry vial on the analytical balance.

    • Inside the fume hood, transfer the required mass of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine into the vial using a static-free, grounded spatula.

    • Self-Validation Check: Inspect the weighing area with a handheld UV lamp (254 nm). Pyrimidine derivatives often quench fluorescence, allowing you to spot and immediately clean any microscopic spills on TLC-plate-lined bench paper.

    Step 3: Reaction Execution

    • Purge the reaction vessel with inert gas (Nitrogen or Argon) for 5 minutes before adding the pyrimidine.

    • Add anhydrous solvent (e.g., DMF or DMSO) and the nucleophilic amine.

    • Seal the vessel and vent through a mineral oil bubbler to safely release any pressure generated during the reaction.

    Safety Workflow Visualization

    The following diagram illustrates the logical progression of our safety and spill-response protocol.

    SafetyWorkflow Start Pre-Handling Moisture & Air Check PPE Don Mandatory PPE (Double Gloves, Shield) Start->PPE Hood Transfer to Fume Hood (Velocity > 0.4 m/s) PPE->Hood Reaction Execute SNAr Reaction (Inert Atmosphere) Hood->Reaction Spill Spill Detected? Reaction->Spill Neutralize Neutralize with Weak Base (NaHCO3) Spill->Neutralize Yes Waste Segregate as Halogenated Organic Waste Spill->Waste No Validate Self-Validation: pH Paper Check Neutralize->Validate Validate->Waste

    Caption: Logical workflow for handling reactive pyrimidines, emphasizing self-validating spill response.

    Spill Response & Disposal Plan

    In the event of a spill, immediate and calculated action is required to prevent cross-contamination and exposure to corrosive byproducts, aligning with guidelines from [7].

    Solid Spill Protocol:

    • Containment: Do not sweep dry powder, as this generates inhalable aerosols.

    • Neutralization: Cover the spill with a 1:1 mixture of sand and sodium bicarbonate (NaHCO₃). The bicarbonate neutralizes any HCl generated by ambient moisture.

    • Collection: Dampen the mixture slightly with isopropanol to suppress dust, then scoop it into a designated, clearly labeled hazardous waste container.

    • Self-Validation: Wipe the area with a wet paper towel. Press a strip of universal pH paper against the damp surface. A pH of 6–8 confirms that all reactive acidic byproducts have been neutralized. If the surface is acidic, repeat the bicarbonate wash.

    Waste Segregation: Dispose of all contaminated gloves, paper towels, and reaction byproducts in a dedicated "Halogenated Organic Waste" container. Do not mix with aqueous acidic waste, as residual unreacted pyrimidine may precipitate and react unpredictably. Ensure compliance with local environmental regulations and your institution's [8][9].

    References

    • Clinical Lab. "Proper Use of Personal Protective Equipment (PPE)." Today's Clinical Lab, May 15, 2019. URL: [Link]

    • ASCO Publications. "Bromodeoxyuridine Alternating With Radiation for Advanced Uterine Cervix Cancer: A Phase I and Drug Incorporation Study." Journal of Clinical Oncology. URL: [Link]

    • University of Nebraska-Lincoln. "Protective Apparel for Laboratory Safety." UNL Environmental Health and Safety. URL: [Link]

    • Government of Canada. "LABORATORY INSPECTION GUIDELINE." Canada.ca Workplace Health and Safety, Oct 12, 2018. URL: [Link]

    • Lab Manager. "Fulfilling the OSHA Lab Standard." Lab Manager, Oct 24, 2025. URL: [Link]

    • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." NCBI Bookshelf, National Academies Press (US), 2011. URL: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
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